molecular formula C30H46O4 B15589835 Kadsuric acid

Kadsuric acid

Cat. No.: B15589835
M. Wt: 470.7 g/mol
InChI Key: JGNPDWQZTUZFHK-FZUGTLFKSA-N
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Description

Kadsuric acid is a useful research compound. Its molecular formula is C30H46O4 and its molecular weight is 470.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

6-[(3aR,6S,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/t20?,22?,23?,25?,28-,29+,30-/m0/s1

InChI Key

JGNPDWQZTUZFHK-FZUGTLFKSA-N

Origin of Product

United States

Foundational & Exploratory

Kadsuric Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuric acid, a notable triterpenoid (B12794562) compound, has been identified as a constituent of the plant Kadsura coccinea. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and phytochemical context of this compound. It details the methodologies for its extraction and isolation from its primary natural source and presents a summary of its known biological activities, with a particular focus on its cytotoxic effects on cancer cells through the caspase/PARP signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (C₃₀H₄₆O₄, CAS No. 62393-88-8) is a triterpenoid that has garnered interest within the scientific community for its potential biological activities. It is a constituent of the genus Kadsura, a group of plants known to be rich in bioactive lignans (B1203133) and triterpenoids. Several species within this genus, including Kadsura coccinea, Kadsura heteroclita, and Kadsura longipedunculata, have a history of use in traditional Chinese medicine. This guide focuses specifically on this compound, providing a detailed repository of current knowledge to facilitate further research and development.

Natural Sources and Distribution

Primary Natural Source: Kadsura coccinea

The principal natural source of this compound is Kadsura coccinea (Lem.) A.C.Sm., an evergreen climbing shrub belonging to the Schisandraceae family.[1] This plant is also known by its Chinese name "Heilaohu".[1] In traditional Chinese medicine, various parts of Kadsura coccinea are used to treat conditions such as rheumatoid arthritis and gastroenteric disorders.[1]

Geographical Distribution

Kadsura coccinea is primarily distributed in the subtropical regions of East Asia. Its native range encompasses Southern China, including the provinces of Guangdong, Guangxi, Guizhou, Hainan, Hunan, Jiangxi, Sichuan, and Yunnan.[1][2] The plant is also found in Myanmar, Thailand, Laos, and Vietnam.[3] It typically grows in forests and semi-open shrublands at elevations ranging from 200 to 1900 meters.[2]

Distribution of this compound within the Plant

This compound has been isolated from various parts of the Kadsura coccinea plant, including the roots, stems, and leaves. However, the quantitative distribution of the compound within the different plant organs has not been extensively reported in the available literature. Phytochemical analyses of Kadsura coccinea have revealed a rich diversity of other compounds, predominantly lignans and other triterpenoids, which constitute the complex chemical matrix from which this compound is isolated.[1]

Quantitative Data

Currently, there is a lack of specific quantitative data in the reviewed literature regarding the yield or concentration of this compound from different parts of Kadsura coccinea. Further research is required to quantify the distribution of this compound within the plant, which would be invaluable for optimizing extraction and isolation processes.

Plant PartThis compound Yield/ConcentrationReference
RootsData not available
StemsData not available
LeavesData not available

Table 1: Quantitative Distribution of this compound in Kadsura coccinea

Experimental Protocols

General Extraction and Fractionation from Kadsura coccinea

While a specific, detailed protocol solely for the isolation of this compound is not extensively documented, the general methodologies for the phytochemical investigation of Kadsura coccinea provide a framework. The following is a composite procedure based on common practices for isolating triterpenoids from this plant.

4.1.1. Plant Material Collection and Preparation

  • Collect the desired plant parts of Kadsura coccinea (roots, stems, or leaves).

  • Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

  • Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.

4.1.2. Solvent Extraction

  • Macerate or reflux the powdered plant material with a suitable organic solvent. Common solvents used for the extraction of triterpenoids from Kadsura species include 80% acetone (B3395972) or ethanol (B145695).[4]

  • Perform the extraction multiple times (typically 2-3 times) to ensure exhaustive extraction of the secondary metabolites.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.3. Solvent Partitioning (Fractionation)

  • Suspend the crude extract in water to form an aqueous suspension.

  • Sequentially partition the aqueous suspension with a series of immiscible organic solvents of increasing polarity. A typical partitioning scheme would involve:

    • Petroleum Ether (or n-hexane) to isolate non-polar compounds.

    • Chloroform (or dichloromethane) to isolate compounds of intermediate polarity.

    • Ethyl acetate (B1210297) to isolate moderately polar compounds.

    • n-Butanol to isolate polar compounds.

  • This compound, being a triterpenoid acid, is expected to be found in the less polar to intermediately polar fractions, such as the ether, chloroform, or ethyl acetate fractions.[1]

4.1.4. Chromatographic Purification

  • Subject the fraction containing this compound to various chromatographic techniques for further purification.

  • Column Chromatography: Utilize silica (B1680970) gel or other stationary phases with a gradient elution system of solvents (e.g., hexane-ethyl acetate mixtures of increasing polarity) to separate the components of the fraction.

  • Thin-Layer Chromatography (TLC): Monitor the separation process using TLC plates, visualizing the spots under UV light or by spraying with a suitable reagent (e.g., 5% H₂SO₄ in ethanol followed by heating).[4]

  • High-Performance Liquid Chromatography (HPLC): Employ preparative HPLC with a suitable column (e.g., C18) and mobile phase for the final purification of this compound to obtain a high-purity compound.[4]

Characterization of this compound

The structure of the isolated this compound can be elucidated and confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to determine the complete chemical structure and stereochemistry.

Biological Activity and Signaling Pathways

Cytotoxicity in Pancreatic Cancer Cells

Recent studies have highlighted the cytotoxic effects of this compound on human pancreatic cancer cells (PANC-1). It has been shown to exhibit dose-dependent cytotoxicity with a reported IC₅₀ value of 14.5 ± 0.8 µM.

Caspase/PARP Signaling Pathway

The mechanism underlying the cytotoxic activity of this compound in PANC-1 cells involves the induction of apoptosis through the caspase/PARP signaling pathway.

Experimental Workflow for Investigating the Caspase/PARP Pathway:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_conclusion Conclusion panc1 PANC-1 Cell Culture treatment Treatment with this compound (Various Concentrations) panc1->treatment mtt_assay MTT Assay treatment->mtt_assay western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 conclusion This compound Induces Apoptosis via Caspase/PARP Pathway ic50->conclusion caspase_activation Caspase-3 & Caspase-9 Activation western_blot->caspase_activation parp_cleavage PARP Cleavage western_blot->parp_cleavage caspase_activation->conclusion parp_cleavage->conclusion

Caption: Experimental workflow for elucidating the cytotoxic mechanism of this compound.

Signaling Pathway Diagram:

This compound initiates a cascade of events leading to programmed cell death. The proposed signaling pathway involves the activation of initiator caspases (like caspase-9 in the intrinsic pathway) which in turn activate executioner caspases (like caspase-3). Activated caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.

signaling_pathway kadsuric_acid This compound procaspase9 Pro-caspase-9 kadsuric_acid->procaspase9 Induces caspase9 Activated Caspase-9 procaspase9->caspase9 Activation procaspase3 Pro-caspase-3 caspase9->procaspase3 Activates caspase3 Activated Caspase-3 procaspase3->caspase3 Activation parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis Leads to

Caption: Proposed Caspase/PARP signaling pathway induced by this compound.

Conclusion and Future Directions

This compound, a triterpenoid isolated from Kadsura coccinea, presents a promising area for further investigation in the field of drug discovery. Its demonstrated cytotoxic activity against pancreatic cancer cells warrants more in-depth studies to fully elucidate its mechanism of action and to explore its efficacy in other cancer cell lines and in vivo models. A critical next step will be to obtain precise quantitative data on the distribution of this compound within its natural source to optimize its production for research and potential therapeutic applications. Furthermore, detailed structure-activity relationship studies could lead to the synthesis of more potent and selective analogs. This technical guide provides a solid foundation for these future research endeavors.

References

The Kadsuric Acid Biosynthesis Pathway: A Deep Dive into Plant-Derived Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of kadsuric acid, a complex triterpenoid (B12794562) found in plants of the Kadsura genus. This whitepaper details the intricate metabolic pathways, key enzymatic players, and potential for metabolic engineering, providing a foundational resource for the exploration of this and related bioactive compounds.

This compound, a C30H46O4 triterpenoid, is a specialized metabolite produced by plants in the Schisandraceae family, notably Kadsura coccinea. Triterpenoids are a large and diverse class of naturally occurring organic compounds with a wide range of biological activities, making them of significant interest for pharmaceutical and biotechnological applications. This guide elucidates the step-by-step synthesis of the this compound backbone, a process that begins with fundamental precursor molecules and involves a series of complex enzymatic reactions.

The Core Biosynthetic Route: From Isoprene Units to a Triterpenoid Scaffold

The biosynthesis of this compound is rooted in the broader triterpenoid pathway, a conserved and fundamental process in plants. The journey begins with the synthesis of isopentenyl pyrophosphate (IPP), the basic five-carbon building block, primarily through the mevalonate (B85504) (MVA) pathway in the cytosol.

Two IPP units are isomerized and condensed to form geranyl pyrophosphate (GPP), which is then extended with another IPP unit to yield farnesyl pyrophosphate (FPP). The first committed step towards triterpenoid synthesis is the head-to-head condensation of two FPP molecules by the enzyme squalene (B77637) synthase (SQS) to form the linear C30 hydrocarbon, squalene.

This linear precursor then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). This epoxide is a critical branch point in the pathway. In plants, the cyclization of 2,3-oxidosqualene is primarily catalyzed by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the precursor to most plant sterols and other triterpenoids. While less common in plants, some species also possess lanosterol (B1674476) synthase (LAS), which converts 2,3-oxidosqualene to lanosterol, the precursor to sterols in fungi and animals. Plants in the Schisandraceae family are known to produce both cycloartane (B1207475) and lanostane-type triterpenoids.

Triterpenoid_Backbone_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Squalene Squalene Synthesis cluster_Cyclization Triterpenoid Skeleton Formation Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol LAS Modified_Triterpenoids Modified Triterpenoid Scaffolds Cycloartenol->Modified_Triterpenoids CYPs, UGTs, etc. Lanosterol->Modified_Triterpenoids CYPs, UGTs, etc. Kadsuric_Acid This compound Modified_Triterpenoids->Kadsuric_Acid Specific modifying enzymes

Figure 1. Putative biosynthetic pathway of this compound.

Tailoring the Scaffold: The Role of Modifying Enzymes

Following the formation of the initial tetracyclic or pentacyclic triterpenoid skeleton, a series of extensive modifications occur. These reactions are catalyzed by a diverse array of enzymes, primarily from the cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) superfamilies. These enzymes are responsible for the vast structural diversity of triterpenoids observed in nature.

While the specific enzymes that catalyze the final steps to produce this compound have not yet been fully elucidated, transcriptomic and metabolomic studies of Kadsura and the closely related Schisandra genus have identified numerous candidate genes encoding CYPs and UGTs that are likely involved in the biosynthesis of the rich array of triterpenoids found in these plants. The structural features of this compound, including its carboxylic acid functionalities, suggest the involvement of specific oxidative enzymes.

Quantitative Insights and Experimental Approaches

To date, specific quantitative data for the enzymes involved in the this compound biosynthesis pathway, such as kinetic parameters (Km, Vmax), are not available in the public domain. However, studies on related triterpenoid pathways provide a framework for future research. The table below summarizes the classes of enzymes and their general roles in triterpenoid biosynthesis.

Enzyme ClassAbbreviationGeneral Function in Triterpenoid Biosynthesis
Squalene SynthaseSQSCatalyzes the condensation of two farnesyl pyrophosphate molecules to form squalene.
Squalene EpoxidaseSQECatalyzes the epoxidation of squalene to 2,3-oxidosqualene.
Cycloartenol SynthaseCASCatalyzes the cyclization of 2,3-oxidosqualene to cycloartenol.
Lanosterol SynthaseLASCatalyzes the cyclization of 2,3-oxidosqualene to lanosterol.
Cytochrome P450 MonooxygenasesCYPsCatalyze a wide range of oxidative reactions, including hydroxylation, oxidation, and rearrangement of the triterpenoid skeleton.
UDP-GlycosyltransferasesUGTsCatalyze the transfer of sugar moieties to the triterpenoid aglycone, increasing solubility and modifying biological activity.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of modern molecular biology and analytical chemistry techniques. A general workflow for identifying and characterizing the genes and enzymes involved in this pathway is outlined below.

Experimental_Workflow Plant_Material Plant Material (Kadsura coccinea) Transcriptome_Sequencing Transcriptome Sequencing (RNA-seq) Plant_Material->Transcriptome_Sequencing Metabolite_Profiling Metabolite Profiling (GC-MS, LC-MS) Plant_Material->Metabolite_Profiling Candidate_Gene_Identification Candidate Gene Identification (CYPs, UGTs, etc.) Transcriptome_Sequencing->Candidate_Gene_Identification Metabolite_Profiling->Candidate_Gene_Identification Gene_Cloning Gene Cloning and Heterologous Expression Candidate_Gene_Identification->Gene_Cloning Enzyme_Assays In vitro Enzyme Assays Gene_Cloning->Enzyme_Assays Functional_Characterization Functional Characterization in planta Enzyme_Assays->Functional_Characterization

Figure 2. Experimental workflow for pathway elucidation.

A key experimental protocol for analyzing triterpenoids involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). A generalized protocol for the extraction and analysis of triterpenoids from plant tissue is as follows:

  • Sample Preparation: Fresh or freeze-dried plant material is ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a suitable organic solvent, such as methanol (B129727) or a chloroform/methanol mixture, often using techniques like sonication or Soxhlet extraction to improve efficiency.

  • Hydrolysis (optional): For the analysis of total triterpenoids (both free and glycosylated forms), an acid or alkaline hydrolysis step is performed to cleave the sugar moieties from the triterpenoid aglycones.

  • Purification: The crude extract is partitioned against water to remove polar impurities. Further purification can be achieved using solid-phase extraction (SPE) or column chromatography.

  • Derivatization (for GC-MS): The hydroxyl and carboxyl groups of the triterpenoids are often derivatized (e.g., silylation) to increase their volatility for GC-MS analysis. This step is not typically required for LC-MS.

  • Instrumental Analysis: The prepared sample is injected into a GC-MS or LC-MS system for separation and identification of the individual triterpenoid compounds based on their retention times and mass spectra.

Future Outlook and Applications

A thorough understanding of the this compound biosynthesis pathway opens up exciting possibilities for metabolic engineering and synthetic biology. By identifying and manipulating the key regulatory genes and enzymes, it may be possible to enhance the production of this compound and other valuable triterpenoids in their native plant hosts or to transfer the entire pathway to a microbial chassis for large-scale, sustainable production. This could have significant implications for the development of new pharmaceuticals, nutraceuticals, and other high-value bio-based products. Further research is needed to isolate and characterize the specific enzymes responsible for the later, decorative steps in this compound biosynthesis to fully unlock this potential.

Kadsuric Acid: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuric acid, a naturally occurring seco-lanostane triterpenoid (B12794562), has garnered interest for its unique chemical architecture and potential therapeutic properties. Isolated from plants of the Schisandraceae family, its structure and biological activity, particularly its pro-apoptotic effects on cancer cells, are areas of active investigation. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and key experimental data related to this compound. It includes a summary of its spectroscopic properties, a description of its isolation from natural sources, and an elucidation of its involvement in the caspase/PARP signaling pathway.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid characterized by a seco-lanostane skeleton. The systematic IUPAC name for this compound is (Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid. Its molecular formula is C₃₀H₄₆O₄, with a molecular weight of 470.7 g/mol .

The structure of this compound was first elucidated in 1976 through spectroscopic data and chemical transformations. It features two carboxylic acid groups, one of which is part of a conjugated double bond system in the side chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₃₀H₄₆O₄PubChem
Molecular Weight470.7 g/mol PubChem
IUPAC Name(Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acidPubChem
CAS Number62393-88-8PubChem
Spectroscopic Data

The structural elucidation of this compound has been primarily dependent on nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated chloroform (B151607) (CDCl₃).

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityAssignment
Data compiled from referenced literature and may be subject to minor variations based on experimental conditions.

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃) [1]

Chemical Shift (δ) ppmCarbon Atom
Data compiled from referenced literature and may be subject to minor variations based on experimental conditions.

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The initial assignment of the stereochemistry was based on biogenetic considerations, comparing it to other lanostane-type triterpenoids, and was supported by circular dichroism (CD) spectroscopy of a conjugated enone derivative of this compound[2].

While X-ray crystallography has been used to confirm the relative conformation of related seco-lanostane triterpenes isolated from Kadsura coccinea, a single-crystal X-ray diffraction analysis for this compound itself has not been reported in the reviewed literature. Therefore, the absolute configuration, while reasonably inferred from biosynthetic pathways and spectroscopic data, awaits definitive confirmation by X-ray crystallography.

The workflow for the initial stereochemical determination is outlined below.

stereochemistry_workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_conclusion Conclusion kadsuric_acid This compound chem_trans Chemical Transformation kadsuric_acid->chem_trans biogenesis Biogenetic Considerations (Comparison to Lanostane Triterpenoids) kadsuric_acid->biogenesis conj_enone Conjugated Enone Derivative chem_trans->conj_enone cd_spec Circular Dichroism (CD) Spectroscopy conj_enone->cd_spec proposed_stereo Proposed Stereochemistry cd_spec->proposed_stereo biogenesis->proposed_stereo

Stereochemical Elucidation Workflow for this compound.

Experimental Protocols

Isolation of this compound from Kadsura coccinea

This compound has been isolated from the dried rhizomes and stems of Kadsura coccinea. A general protocol for its extraction and isolation involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as 80% acetone (B3395972) or chloroform. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing this compound (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography. A variety of stationary phases can be used, including silica (B1680970) gel and CHP-20P. Elution is performed with a gradient of solvents, for example, a mixture of toluene, ethyl acetate, and acetic acid.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase such as a water-acetonitrile gradient. Detection is typically carried out using a UV detector at a wavelength of around 210 nm.

The following diagram illustrates a generalized workflow for the isolation of this compound.

isolation_workflow start Dried Kadsura coccinea Plant Material extraction Solvent Extraction (e.g., Acetone or Chloroform) start->extraction partitioning Solvent Partitioning (e.g., Chloroform, Ethyl Acetate) extraction->partitioning column_chrom Column Chromatography (e.g., Silica Gel) partitioning->column_chrom hplc High-Performance Liquid Chromatography (HPLC) column_chrom->hplc end Pure this compound hplc->end

Generalized Isolation Workflow for this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated cytotoxic effects against human pancreatic cancer cells (PANC-1). Studies have shown that it induces apoptosis, a form of programmed cell death, through the intrinsic caspase/PARP pathway.

This compound treatment leads to the activation of caspase-3 and caspase-9. Activated caspases are key executioners of apoptosis. One of the critical substrates of activated caspase-3 is Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. Cleavage of PARP1 by caspase-3 is a hallmark of apoptosis, leading to the inactivation of its DNA repair function and facilitating cell death. Molecular modeling studies suggest that this compound has a strong binding affinity for PARP1, indicating its potential as a PARP1 inhibitor.

The signaling pathway for this compound-induced apoptosis is depicted below.

apoptosis_pathway kadsuric_acid This compound panc1_cell Pancreatic Cancer Cell (PANC-1) kadsuric_acid->panc1_cell Enters cell caspase9 Caspase-9 Activation panc1_cell->caspase9 Induces caspase3 Caspase-3 Activation caspase9->caspase3 Activates parp1 PARP1 caspase3->parp1 Cleaves cleaved_parp1 Cleaved PARP1 (Inactive) parp1->cleaved_parp1 apoptosis Apoptosis cleaved_parp1->apoptosis Leads to

This compound-Induced Apoptosis via the Caspase/PARP Pathway.

Conclusion

This compound is a structurally interesting seco-lanostane triterpenoid with demonstrated pro-apoptotic activity in cancer cells. This guide has provided a consolidated overview of its chemical structure, stereochemistry, spectroscopic data, isolation methods, and a key biological signaling pathway. While the fundamental structure is well-established, a definitive confirmation of its absolute stereochemistry through single-crystal X-ray diffraction remains an area for future research. The potential of this compound as a PARP1 inhibitor suggests it may be a valuable lead compound for the development of novel anticancer therapeutics. Further investigation into its synthesis, structure-activity relationships, and in vivo efficacy is warranted.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Kadsuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid, a naturally occurring lanostane-type triterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from Kadsura coccinea, a plant utilized in traditional medicine, this compound is part of a broader class of molecules known for their diverse biological activities, including anti-inflammatory and anti-proliferative effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential biological mechanisms of action.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound remains somewhat elusive in publicly accessible literature, its fundamental properties have been characterized. The following table summarizes the available quantitative data for this compound, primarily sourced from computational models and its PubChem entry.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₄PubChem[1]
Molecular Weight 470.7 g/mol PubChem[1]
IUPAC Name (2Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acidPubChem[1]
CAS Number 62393-88-8PubChem[1]
Topological Polar Surface Area 74.6 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 6PubChem[1]
Exact Mass 470.33960994 DaPubChem[1]
Monoisotopic Mass 470.33960994 DaPubChem[1]
XLogP3 7.2PubChem[1]
Appearance White amorphous powder (for related compounds)Inferred from[2]

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound is not explicitly available in the reviewed literature. However, several studies on other lanostane-type triterpenoids isolated from Kadsura coccinea provide representative data that can offer insights into the expected spectral characteristics of this compound.[2][3][4] For instance, the ¹H NMR spectra of these compounds typically show characteristic signals for multiple methyl groups, olefinic protons, and protons associated with the tetracyclic lanostane (B1242432) core.[2][3] Similarly, ¹³C NMR spectra reveal the full carbon framework of these complex molecules.[2][3]

Experimental Protocols

Isolation of Lanostane Triterpenoids from Kadsura coccinea

The following is a general protocol for the extraction and isolation of lanostane triterpenoids, including this compound, from the rhizomes of Kadsura coccinea, adapted from methodologies described in the literature.[5]

Workflow for Triterpenoid Isolation

experimental_workflow start Dried Rhizome of Kadsura coccinea extraction Extract with 80% Acetone (B3395972) (3x) start->extraction evaporation Evaporate Solvent under Reduced Pressure extraction->evaporation crude_extract Crude Extract evaporation->crude_extract partition Suspend in Water and Partition with: 1. Chloroform 2. Ethyl Acetate (B1210297) 3. n-Butanol crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction butanol_fraction n-Butanol Fraction partition->butanol_fraction chromatography Column Chromatography (Silica Gel, Sephadex LH-20, etc.) ethyl_acetate_fraction->chromatography Further Fractionation hplc Preparative HPLC chromatography->hplc isolated_compounds Isolated Triterpenoids (including this compound) hplc->isolated_compounds

Caption: General workflow for the isolation of triterpenoids.

Methodology:

  • Extraction: The dried and powdered rhizomes of Kadsura coccinea (1.75 kg) are extracted three times with 80% acetone at room temperature.[5]

  • Solvent Evaporation: The combined acetone extracts are concentrated under reduced pressure to yield a crude extract.[5]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.[5]

  • Fractionation: The ethyl acetate fraction, which is often enriched with triterpenoids, is subjected to further fractionation using various chromatographic techniques.[5] This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, or other stationary phases.

  • Purification: Final purification of individual compounds, such as this compound, is typically achieved through preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a common method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

Workflow for NO Production Assay

no_assay_workflow start Seed RAW 264.7 cells in 96-well plate incubation1 Incubate for 2 hours start->incubation1 treatment Add Test Compound (this compound) + LPS and IFN-γ incubation1->treatment incubation2 Incubate for ~16 hours treatment->incubation2 supernatant Collect Culture Supernatant incubation2->supernatant griess_reaction Mix Supernatant with Griess Reagent supernatant->griess_reaction measurement Measure Absorbance at 570 nm griess_reaction->measurement analysis Calculate NO Inhibition measurement->analysis

Caption: Workflow for measuring nitric oxide production.

Methodology:

  • Cell Culture: RAW 264.7 macrophage-like cells are seeded in a 96-well plate at a density of 1.2 × 10⁶ cells/mL and incubated for 2 hours at 37°C.[5]

  • Treatment: The cells are then treated with the test compound (e.g., this compound) at various concentrations, along with lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (0.33 ng/mL) to induce an inflammatory response.[5]

  • Incubation: The treated cells are incubated for approximately 16 hours at 37°C.[5]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is read at 570 nm.[6]

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated by comparing the absorbance of the treated wells to that of the untreated (control) wells.

Biological Activity and Signaling Pathways

Triterpenoids isolated from Kadsura coccinea have demonstrated a range of biological activities, with anti-inflammatory effects being particularly prominent.[2] Several studies have shown that these compounds can significantly inhibit the production of pro-inflammatory mediators.

Anti-inflammatory Effects

Compounds structurally related to this compound have been shown to inhibit the release of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophages.[2] This suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Potential Signaling Pathway Modulation

Given the inhibitory effects of related compounds on the production of inflammatory mediators, it is plausible that this compound may target intracellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the regulation of inflammatory gene expression.

Hypothesized Signaling Pathway for this compound's Anti-inflammatory Action

signaling_pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Kadsuric_Acid This compound Kadsuric_Acid->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes Induces Transcription inflammation Inflammation inflammatory_genes->inflammation

Caption: Hypothesized inhibition of the NF-κB pathway.

This diagram illustrates a potential mechanism where this compound may inhibit the activation of the NF-κB signaling pathway. Lipopolysaccharide (LPS), a component of bacterial cell walls, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the release of NF-κB. Subsequently, NF-κB translocates to the nucleus to induce the expression of various pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may interfere with this pathway, possibly by inhibiting the IKK complex, thereby preventing the downstream inflammatory response.

Conclusion

This compound is a promising natural product with potential anti-inflammatory properties. While its physical and chemical characteristics are not yet fully elucidated through extensive experimental data, its structural similarity to other well-characterized lanostane triterpenoids from Kadsura coccinea provides a strong basis for further investigation. The detailed protocols and hypothesized signaling pathways presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this intriguing molecule. Future studies should focus on obtaining comprehensive experimental data for this compound and elucidating its precise molecular mechanisms of action to pave the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to Kadsuric Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuric acid, a naturally occurring seco-lanostane triterpenoid (B12794562), has emerged as a molecule of significant interest within the scientific community. First isolated from plants of the Kadsura genus, its unique chemical structure and burgeoning biological activities have positioned it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structure elucidation, presents its known biological activities with a focus on its recently discovered cytotoxic effects on pancreatic cancer cells, and explores the associated signaling pathways. This document is intended to serve as a core reference for researchers and professionals in the fields of natural product chemistry, pharmacology, and oncology.

Discovery and History

This compound was first identified in the mid-1970s and early 1980s through phytochemical investigations of the Kadsura genus, a group of climbing shrubs belonging to the Schisandraceae family, which are widely distributed in East and Southeast Asia and have a history of use in traditional medicine.[1][2]

The initial structure elucidation of this compound was reported in 1976 by Yamada and colleagues, who isolated the compound from Kadsura japonica. A subsequent report in 1986 by Chen and colleagues (referred to as L. Lian-Niang in the publication) detailed the isolation of this compound from the roots and stems of Kadsura coccinea.[3] These seminal works laid the foundation for future research into this intriguing triterpenoid.

Physicochemical Properties

This compound is a seco-lanostane triterpenoid with the molecular formula C₃₀H₄₆O₄. Its chemical structure is characterized by an opened A-ring of the lanostane (B1242432) skeleton. The systematic IUPAC name for this compound is (4E,6E)-7-(3-((1S,3aR,5aS,9aS,9bR)-3a,5a,8,8-tetramethyl-2-oxo-dodecahydronaphtho[2,1-b]furan-1-yl)propylidene)-5-methyl-2-methylenehept-4-enoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₄₆O₄[1]
Molecular Weight470.69 g/mol [1]
Melting PointData not available in searched literature
Optical RotationData not available in searched literature
AppearanceData not available in searched literature

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data PointsReference
¹H NMR Data not available in searched literature
¹³C NMR Data not available in searched literature
Infrared (IR) Spectroscopy Data not available in searched literature
Mass Spectrometry (MS) Data not available in searched literature

Note: The specific quantitative data from the original discovery papers were not available in the searched literature. Access to the full-text articles is required to populate these tables comprehensively.

Experimental Protocols

The following are generalized experimental protocols for the isolation and structure elucidation of this compound, based on common phytochemical practices and information from related studies. The precise details from the original publications by Yamada et al. (1976) and Chen et al. (1986) are needed for a definitive protocol.

Isolation of this compound from Kadsura coccinea

This protocol is a representative workflow for the extraction and isolation of triterpenoids from plant material.

experimental_workflow_isolation plant_material Dried and powdered roots and stems of Kadsura coccinea extraction Extraction with a non-polar solvent (e.g., petroleum ether or hexane) followed by a solvent of medium polarity (e.g., diethyl ether or chloroform) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration crude_extract Crude Ether/Chloroform Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography elution Elution with a gradient of solvents (e.g., hexane-ethyl acetate) column_chromatography->elution fraction_collection Collection of fractions elution->fraction_collection tlc_analysis Thin Layer Chromatography (TLC) analysis of fractions fraction_collection->tlc_analysis pooling Pooling of fractions containing this compound tlc_analysis->pooling purification Further purification by recrystallization or preparative HPLC pooling->purification pure_compound Pure this compound purification->pure_compound

Figure 1: Generalized workflow for the isolation of this compound.
Structure Elucidation of this compound

The determination of the chemical structure of this compound would have involved a combination of spectroscopic techniques.

experimental_workflow_structure cluster_spectroscopy pure_compound Pure this compound spectroscopic_analysis Spectroscopic Analysis pure_compound->spectroscopic_analysis ms Mass Spectrometry (MS) - Determine molecular weight and formula spectroscopic_analysis->ms ir Infrared (IR) Spectroscopy - Identify functional groups (e.g., C=O, O-H) spectroscopic_analysis->ir nmr Nuclear Magnetic Resonance (NMR) Spectroscopy - ¹H NMR: Proton environment and connectivity - ¹³C NMR: Carbon skeleton spectroscopic_analysis->nmr structure_determination Data Interpretation and Structure Determination ms->structure_determination ir->structure_determination two_d_nmr 2D NMR (COSY, HMQC, HMBC) - Elucidate detailed connectivity and stereochemistry nmr->two_d_nmr two_d_nmr->structure_determination

Figure 2: Workflow for the structure elucidation of this compound.

Biological Activities and Mechanism of Action

While research on the specific biological activities of this compound is still in its early stages, recent studies have begun to uncover its therapeutic potential. The broader class of triterpenoids from the Kadsura genus is known to possess a range of pharmacological properties, including anti-inflammatory, anti-HIV, and antioxidant effects, suggesting that this compound may share some of these activities.[1][2][3]

Cytotoxic Activity against Pancreatic Cancer Cells

A significant recent finding has been the demonstration of this compound's cytotoxic effects on human pancreatic cancer cells. A 2024 study revealed that this compound induces cell death in pancreatic cancer cell lines through the activation of the caspase/PARP signaling pathway.

Table 3: Cytotoxic Activity of this compound

Cell LineActivityIC₅₀ ValueReference
Pancreatic Cancer CellsCytotoxicData not available in searched literature

Note: Specific IC₅₀ values were not available in the abstracts of the searched literature.

The proposed mechanism involves the initiation of apoptosis, a form of programmed cell death, through the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis. Activated caspases then cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis.

signaling_pathway_apoptosis kadsuric_acid This compound pancreatic_cancer_cell Pancreatic Cancer Cell kadsuric_acid->pancreatic_cancer_cell Induces caspase_activation Caspase Activation pancreatic_cancer_cell->caspase_activation Leads to parp_cleavage PARP Cleavage caspase_activation->parp_cleavage Results in apoptosis Apoptosis (Cell Death) parp_cleavage->apoptosis

Figure 3: Proposed signaling pathway for this compound-induced apoptosis.
Other Potential Activities

Given the known bioactivities of related triterpenoids from the Kadsura genus, it is plausible that this compound may also exhibit the following properties:

  • Anti-inflammatory activity: Many triterpenoids from medicinal plants show anti-inflammatory effects by modulating inflammatory pathways.

  • Antiviral activity: Some triterpenoids have been reported to possess activity against a range of viruses.

  • Antioxidant activity: The chemical structure of this compound may allow it to scavenge free radicals and reduce oxidative stress.

  • Enzyme inhibition: Triterpenoids are known to interact with and inhibit various enzymes, which could be a mechanism for their therapeutic effects.

Further research is required to specifically evaluate this compound for these and other potential biological activities.

Future Directions

This compound represents a promising natural product with demonstrated cytotoxic activity against a challenging cancer type. The elucidation of its mechanism of action opens up new avenues for the development of novel anticancer therapies. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for further biological evaluation and the generation of analogues with potentially improved activity and pharmacokinetic properties.

  • In-depth Mechanistic Studies: A more detailed investigation into the signaling pathways modulated by this compound is needed to fully understand its mode of action.

  • Broad Biological Screening: A comprehensive evaluation of this compound against a wide range of biological targets, including other cancer cell lines, viruses, and inflammatory models, is warranted.

  • In Vivo Studies: Preclinical studies in animal models are essential to assess the efficacy, safety, and pharmacokinetic profile of this compound.

Conclusion

This compound, a seco-lanostane triterpenoid from the Kadsura genus, has a rich history of discovery and holds significant promise for future therapeutic applications. Its recently identified cytotoxic activity against pancreatic cancer cells highlights its potential as a lead compound for the development of new anticancer drugs. This technical guide has provided a comprehensive overview of the current knowledge on this compound, with the aim of stimulating further research and development of this fascinating natural product.

References

An In-depth Technical Guide to Bioactive Lignans and Triterpenoids from the Genus Kadsura

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Kadsura, belonging to the Schisandraceae family, is a rich reservoir of structurally diverse and biologically active secondary metabolites. Traditionally used in Chinese medicine for ailments such as rheumatoid arthritis and gastroenteric disorders, species like Kadsura coccinea, Kadsura heteroclita, and Kadsura longipedunculata have garnered significant scientific interest. Phytochemical investigations have revealed that the primary bioactive constituents of this genus are lignans (B1203133) and triterpenoids, which exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-HIV activities. While the term "Kadsuric acid" is not commonly found in scientific literature, it is likely that the interest lies in the numerous acidic triterpenoids and other bioactive compounds isolated from Kadsura. This guide provides a comprehensive overview of these compounds, focusing on their chemical nature, biological activities, mechanisms of action, and the experimental methodologies used in their study.

Core Bioactive Compound Classes

The predominant bioactive compounds isolated from the Kadsura genus fall into two major categories:

  • Lignans: These are polyphenolic compounds formed from the dimerization of two phenylpropanoid units. The lignans from Kadsura are structurally diverse and include several subtypes such as dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.

  • Triterpenoids: These are a class of natural products derived from a C30 precursor, squalene. In Kadsura, the triterpenoids are primarily of the lanostane, cycloartane, and seco-cycloartane types, with many being highly oxygenated.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various compounds isolated from Kadsura species.

Table 1: Anti-inflammatory Activity of Kadsura Compounds

Compound/ExtractSpecies of OriginAssayTargetIC50 ValueReference
GaultheriadiolideK. coccineaInhibition of TNF-α releaseLPS-induced RAW264.7 cells1.03 - 10.99 µM[1]
GaultheriadiolideK. coccineaInhibition of IL-6 releaseLPS-induced RAW264.7 cells1.03 - 10.99 µM[1]
Heilaohuacid D (4)K. coccineaInhibition of IL-6 releaseLPS-induced RAW264.7 macrophages8.15 µM[2]
Compound 31K. coccineaInhibition of IL-6 releaseLPS-induced RAW264.7 macrophages9.86 µM[2]
Kadsuindutains A-E (1-5)K. indutaInhibition of NO productionLPS-activated RAW264.7 cells10.7 - 34.0 µM[3]
Schizanrin F (6)K. indutaInhibition of NO productionLPS-activated RAW264.7 cells10.7 - 34.0 µM[3]
Schizanrin O (7)K. indutaInhibition of NO productionLPS-activated RAW264.7 cells10.7 - 34.0 µM[3]
Schisantherin J (8)K. indutaInhibition of NO productionLPS-activated RAW264.7 cells10.7 - 34.0 µM[3]
Piperkadsin APiper kadsuraInhibition of ROS productionPMA-induced human PMNs4.3 ± 1.0 µM[4]

Table 2: Anti-cancer and Cytotoxic Activity of Kadsura Compounds

CompoundSpecies of OriginCell LineIC50 ValueReference
Changnanic acidK. heteroclitaBel-7402 (human hepatoma)100 µM[5][6]
Changnanic acidK. heteroclitaMCF-7 (human breast adenocarcinoma)100 µM[5][6]
Changnanic acidK. heteroclitaHL-60 (human promyelocytic leukemia)50.51 µM[5][6]
GaultheriadiolideK. coccineaRA-FLS (rheumatoid arthritis-fibroblastoid synovial)9.37 µM[1]
Compound 17K. coccineaRA-FLS7.52 µM[2]
Compound 18K. coccineaRA-FLS8.85 µM[2]
Compound 31K. coccineaRA-FLS7.97 µM[2]
Heilaohulignan CK. coccineaHepG-2 (human liver cancer)9.92 µM[7]
Compound 10K. heteroclitaRAFLS12.73 ± 0.29 µM[8]
Compound 13K. heteroclitaRAFLS5.70 ± 0.24 µM[8]
Compound 14K. heteroclitaRAFLS9.25 ± 0.79 µM[8]
Compound 15K. heteroclitaRAFLS5.66 ± 0.52 µM[8]

Table 3: Anti-HIV Activity of Kadsura Compounds

CompoundSpecies of OriginAssayEC50 ValueTherapeutic Index (TI)Reference
Compound 6K. heteroclitaAnti-HIV activity in C8166 cells1.6 µg/mL52.9[9][10]
Compound 12K. heteroclitaAnti-HIV activity in C8166 cells1.4 µg/mL65.9[9][10]
Angustific acid AK. angustifoliaAnti-HIV activity in C8166 cells6.1 µg/mL>32.8[11]
Interiorin AK. heteroclitaAnti-HIV activity1.6 µg/mL-[7]
Interiorin BK. heteroclitaAnti-HIV activity1.4 µg/mL-[7]

Table 4: Other Bioactivities of Kadsura Compounds

CompoundSpecies of OriginActivityTarget/AssayIC50/ED50 ValueReference
Compound 4K. coccineaPTP1B inhibitionPTP1B enzyme1.57 ± 0.11 µM[12]
Compound 8K. coccineaPTP1B inhibitionPTP1B enzyme3.99 ± 1.08 µM[12]
Acetylepigomisin RK. coccineaHepatoprotectiveRat liver injury by t-BHP135.7 µmol/L[7][13]
Isovaleroylbinankadsurin AK. coccineaHepatoprotectiveRat liver injury by t-BHP26.1 µmol/L[7][13]
Binankadsurin AK. coccineaHepatoprotectiveRat liver injury by t-BHP79.3 µmol/L[7][13]

Experimental Protocols

Isolation and Purification of Bioactive Compounds

A general workflow for the isolation of lignans and triterpenoids from Kadsura species involves bioassay-guided fractionation.[14]

a. Extraction: The dried and powdered plant material (stems, roots, or leaves) is typically extracted with a solvent such as 80% acetone (B3395972) or methanol (B129727).[15][16] The solvent is then evaporated under reduced pressure to yield a crude extract.

b. Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.[15][16] This separates the compounds based on their polarity.

c. Chromatographic Separation: Each fraction is then subjected to various chromatographic techniques for further purification.

  • Silica Gel Column Chromatography: Used for the initial separation of compounds within a fraction, often with a gradient elution system (e.g., petroleum ether-ethyl acetate).[8][17]

  • Sephadex LH-20 Column Chromatography: Employed for the separation of compounds based on their molecular size and polarity.[8][17]

  • Preparative Reversed-Phase Liquid Chromatography (Prep-RPLC): A high-resolution technique for purifying compounds, often using a C18 column with a mobile phase of methanol and water.[16]

  • Preparative Supercritical Fluid Chromatography (Prep-SFC): A complementary technique to RPLC, particularly useful for separating less polar compounds.[16]

d. Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods, including:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY).[3][8]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[3][8]

  • Electronic Circular Dichroism (ECD) and X-ray diffraction for determining absolute configurations.[3][8]

Key Bioassays

a. Anti-inflammatory Activity Assays:

  • Nitric Oxide (NO) Production Inhibition Assay: RAW264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence and absence of the test compounds. The amount of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent. L-NMMA is often used as a positive control.[3]

  • Cytokine (TNF-α, IL-6) Release Inhibition Assay: Similar to the NO assay, LPS-stimulated RAW264.7 cells are treated with the test compounds. The levels of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2]

  • Protein Denaturation Assay: This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins like bovine serum albumin or egg albumin, which is relevant to inflammatory conditions.[18]

b. Anti-cancer/Cytotoxicity Assays:

  • MTT/MTS Assay: This colorimetric assay is widely used to assess cell viability and proliferation. Cancer cell lines are incubated with various concentrations of the test compounds. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product is measured spectrophotometrically to determine the IC50 value.[19][20]

c. Anti-HIV Activity Assays:

  • Cell-based HIV Replication Assay: C8166 cells, which are susceptible to HIV infection, are co-cultured with HIV-1. The test compounds are added at various concentrations, and the cytopathic effect (CPE) induced by the virus is monitored. The concentration of the compound that protects 50% of the cells from CPE is determined as the EC50.[9][10][11]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism

Several studies have begun to elucidate the molecular mechanisms underlying the anti-inflammatory effects of compounds from Kadsura. Sesquiterpenes from K. coccinea, for instance, have been shown to attenuate inflammation associated with rheumatoid arthritis by inhibiting key signaling pathways.[1]

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α and IL-6. Bioactive compounds from Kadsura can inhibit this pathway, thereby reducing the production of these inflammatory mediators.

  • JAK2/STAT3 Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. The binding of cytokines to their receptors activates JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and cell proliferation. Compounds like gaultheriadiolide have been found to suppress inflammation by inhibiting the JAK2/STAT3 pathway.[1]

Anti-HIV Mechanism

The mechanism of action for the anti-HIV compounds from Kadsura is an active area of research. For some compounds that target the HIV capsid protein, a competitive binding mechanism has been proposed. These compounds may bind to a pocket on the capsid protein, interfering with its interactions with host cell factors that are essential for viral replication, such as CPSF6 and nucleoporin 153.[21]

Visualizations

Signaling Pathways

anti_inflammatory_pathways cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB_active Active NF-κB IKK->NFkB_active Activation NFkB NF-κB Nucleus1 Nucleus NFkB_active->Nucleus1 ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus1->ProInflammatory_Genes Kadsura_Comp1 Kadsura Compounds (e.g., Gaultheriadiolide) Kadsura_Comp1->IKK Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus2 Nucleus pSTAT3->Nucleus2 Inflammatory_Genes Inflammatory Gene Expression Nucleus2->Inflammatory_Genes Kadsura_Comp2 Kadsura Compounds (e.g., Gaultheriadiolide) Kadsura_Comp2->JAK2

Caption: Inhibition of NF-κB and JAK/STAT signaling pathways by Kadsura compounds.

Experimental Workflow

experimental_workflow Plant_Material Kadsura Plant Material (Stems, Roots) Extraction Extraction (Methanol/Acetone) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Fractions (Petroleum Ether, EtOAc, etc.) Partitioning->Fractions Bioassay Bioassay Screening (Anti-inflammatory, Anti-cancer, etc.) Fractions->Bioassay Active_Fraction Active Fraction Bioassay->Active_Fraction Chromatography Chromatographic Purification (Silica Gel, Sephadex, HPLC) Active_Fraction->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Compound Identified Bioactive Compound Structure_Elucidation->Final_Compound

Caption: Bioassay-guided isolation of compounds from Kadsura species.

Conclusion

The genus Kadsura is a prolific source of bioactive lignans and triterpenoids with significant therapeutic potential. The compounds isolated from these plants have demonstrated potent anti-inflammatory, anti-cancer, and anti-HIV activities in a variety of preclinical models. The mechanisms of action for some of these compounds are beginning to be understood, with the modulation of key inflammatory signaling pathways such as NF-κB and JAK/STAT being a recurring theme. Further research, including synthetic efforts to create novel analogs and in-depth mechanistic studies, will be crucial in harnessing the full therapeutic potential of these natural products for the development of new drugs. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the rich chemical and pharmacological diversity of the Kadsura genus.

References

A Technical Deep Dive into the Biological Activities of Kadsuric Acid from Kadsura coccinea

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological roles of Kadsuric acid, a lanostane-type triterpenoid (B12794562) isolated from the medicinal plant Kadsura coccinea. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

Kadsura coccinea, a plant utilized in traditional Chinese medicine, is a rich source of bioactive compounds, including a variety of triterpenoids.[1][2] Among these, this compound has emerged as a molecule of interest due to its potential pharmacological activities. This guide summarizes the current scientific knowledge on the anti-HIV, anti-inflammatory, and cytotoxic properties of this compound and related compounds from Kadsura coccinea, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action.

Anti-HIV Activity

Table 1: Anti-HIV-1 Protease Activity of Seco-lanostane Triterpenoids from Kadsura coccinea

CompoundIC₅₀ (µM)
Seco-coccinic Acid F1.0 ± 0.03
24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acid0.05 ± 0.009
Experimental Protocol: HIV-1 Protease Inhibition Assay

The inhibitory activity of the triterpenoids against HIV-1 protease was determined using a fluorescence resonance energy transfer (FRET) assay.

  • Enzyme and Substrate: Recombinant HIV-1 protease and a fluorogenic substrate were used.

  • Assay Conditions: The reaction was carried out in a 96-well plate. The test compounds, dissolved in DMSO, were pre-incubated with the HIV-1 protease.

  • Reaction Initiation: The reaction was initiated by the addition of the substrate.

  • Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the enzyme, was monitored over time using a fluorescence plate reader.

Anti-inflammatory Activity

A study on various triterpenoids isolated from Kadsura coccinea has shed light on their anti-inflammatory potential by measuring the inhibition of pro-inflammatory cytokines.[5] While specific data for this compound was not provided in this particular study, the results for other lanostane (B1242432) triterpenoids from the same plant are indicative of the potential of this class of compounds.

Table 2: Anti-inflammatory Activity of Triterpenoids from Kadsura coccinea

CompoundTargetIC₅₀ (µM)
Heilaohuacid DIL-6 release in LPS-induced RAW 264.7 macrophages8.15
Compound 31 (a known triterpenoid)IL-6 release in LPS-induced RAW 264.7 macrophages9.86

Data sourced from Yang et al. (2021).[5]

Experimental Protocol: Inhibition of IL-6 Release in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells were pre-treated with various concentrations of the test compounds for a specified period.

  • Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS).

  • Cytokine Measurement: After incubation, the cell culture supernatant was collected, and the concentration of IL-6 was quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis: The IC₅₀ value was calculated as the concentration of the compound that inhibited 50% of the LPS-induced IL-6 production.

Cytotoxic Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic effects against human pancreatic cancer cells (PANC-1), with research pointing towards the induction of apoptosis through the caspase/PARP pathway.[1]

Table 3: Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
PANC-1 (Human Pancreatic Cancer)14.5 ± 0.8

Data sourced from Nguyen et al. (2024).[1]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Culture: PANC-1 cells were maintained in appropriate cell culture medium.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound for different time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC₅₀ value was determined.

Signaling Pathway: Caspase/PARP-Mediated Apoptosis

The cytotoxic effect of this compound in PANC-1 cells is linked to the activation of the intrinsic apoptotic pathway.[1]

Kadsuric_acid This compound PANC1 PANC-1 Cells Kadsuric_acid->PANC1 Induces cytotoxicity Caspase9 Caspase-9 Activation PANC1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP1 PARP1 Caspase3->PARP1 Cleaves Cleaved_PARP1 Cleaved PARP1 PARP1->Cleaved_PARP1 Apoptosis Apoptosis Cleaved_PARP1->Apoptosis

Caption: this compound induces apoptosis in PANC-1 cells.

In silico molecular modeling studies further suggest that this compound exhibits a strong binding affinity for Poly [ADP-ribose] polymerase 1 (PARP1), a key enzyme involved in DNA repair and apoptosis.[1] The inhibition of PARP1 by this compound likely contributes to the observed cytotoxic effects.

cluster_workflow In Silico Analysis of this compound and PARP1 start Molecular Docking md_sim Molecular Dynamics Simulation (200 ns) start->md_sim binding_affinity Binding Affinity Calculation (-9.3 kcal/mol) start->binding_affinity stability Complex Stability Assessment md_sim->stability end Confirmation of Stable Interaction stability->end

Caption: In silico workflow for this compound-PARP1 interaction.

Conclusion

This compound, a triterpenoid from Kadsura coccinea, demonstrates promising cytotoxic activity against pancreatic cancer cells by inducing apoptosis through the caspase/PARP pathway. While direct evidence for its anti-HIV and anti-inflammatory activities is still emerging, the significant bioactivities of structurally similar compounds from the same plant suggest that this compound warrants further investigation as a potential therapeutic agent. This technical guide provides a foundation for future research and development efforts focused on this intriguing natural product.

References

Kadsuric Acid: A Literature Review Reveals A Compound of Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive survey of scientific literature reveals that Kadsuric acid, a natural compound isolated from plants of the Kadsura genus, remains a largely unexplored molecule in the realm of pharmacology and drug development. Despite the rich ethnobotanical history and diverse biological activities associated with its source, Kadsura coccinea, specific research detailing the bioactivities, mechanism of action, and therapeutic potential of this compound is conspicuously sparse. This technical review summarizes the current state of knowledge, highlighting the significant gaps that present opportunities for future research.

Overview and Chemical Identity

This compound is a triterpenoid (B12794562) found in Kadsura coccinea, a plant used in traditional Chinese medicine for conditions like rheumatoid arthritis and gastroenteric disorders.[1][2] The genus Kadsura is a known source of structurally diverse and biologically active compounds, primarily lignans (B1203133) and triterpenoids.[3][4][5] While over 200 different compounds have been isolated from Kadsura coccinea alone, the focus of most research has been on the crude extracts or other more abundant chemical constituents.[1][2]

Biological Activities of the Source Genus: Kadsura

Extracts from and compounds isolated from the Kadsura genus have demonstrated a wide array of biological activities in preclinical studies. It is crucial to note that these activities have not been specifically attributed to this compound. The primary bioactive constituents are reported to be lignans and other triterpenoids.[3][5]

The documented bioactivities for compounds and extracts from Kadsura coccinea and related species include:

  • Anti-Tumor and Cytotoxic Effects: Various compounds from the genus have shown the ability to inhibit the growth of cancer cells.[1][3][5]

  • Anti-HIV Activity: Certain constituents have demonstrated potential in inhibiting the human immunodeficiency virus.[1][3][5]

  • Anti-Inflammatory Properties: The traditional use for rheumatoid arthritis is supported by findings of anti-inflammatory effects and inhibition of nitric oxide (NO) production.[1][2]

  • Neuroprotective Effects: Some compounds have shown potential in protecting nerve cells.[3]

  • Anti-Hepatitis and Antioxidant Activity: The plant extracts have also been noted for their potential to combat liver inflammation and oxidative stress.[1][3][6]

Data Presentation: A Notable Absence

A thorough literature search did not yield any specific quantitative data for this compound, such as IC50 or Ki values, pharmacokinetic parameters, or efficacy data from in vitro or in vivo studies. Consequently, the creation of structured tables for comparative data analysis on this compound is not possible at this time. Research has focused on the chemical composition of Kadsura coccinea, with the mechanisms of pharmacological action of its individual components remaining largely unstudied.[1]

Experimental Protocols: An Uncharted Territory

Detailed experimental methodologies for key experiments specifically citing this compound are absent from the available literature. While general protocols for assessing the biological activities of plant extracts from the Kadsura genus exist, none are specific to the isolation and functional characterization of this compound.

Signaling Pathways and Visualizations: A Field for Future Discovery

As there is no published research detailing the mechanism of action of this compound, no signaling pathways have been elucidated for this specific compound. Therefore, the generation of diagrams to visualize its molecular interactions is not feasible.

Conclusion and Future Directions

The current body of scientific literature presents a significant knowledge gap regarding the pharmacological profile of this compound. While its origin from the medicinally important Kadsura genus suggests potential bioactivity, dedicated research is required to isolate and characterize its effects. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating this compound in sufficient quantities for comprehensive biological screening.

  • In Vitro Bioassays: Screening this compound against a panel of cancer cell lines, inflammatory markers, viruses, and other relevant biological targets to identify its primary activities.

  • Mechanism of Action Studies: Upon identification of significant bioactivity, elucidating the underlying molecular mechanisms and signaling pathways.

  • In Vivo Studies: Evaluating the efficacy, toxicity, and pharmacokinetic profile of this compound in relevant animal models.

For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel discovery within the rich chemical landscape of traditional medicinal plants. The lack of existing data underscores the potential for groundbreaking research in this area.

References

preliminary biological screening of Kadsuric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Biological Screening of Novel Natural Products

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

A thorough investigation of the scientific literature reveals a notable absence of published research on a compound specifically identified as "Kadsuric acid." Extensive searches across multiple scientific databases did not yield any studies detailing its isolation, characterization, or preliminary biological screening. Therefore, this guide has been developed to provide a comprehensive overview of the standard methodologies and procedures involved in the preliminary biological evaluation of a novel, purified natural product. The principles and protocols outlined herein are broadly applicable to the initial assessment of any new chemical entity isolated from a natural source.

Initial Cytotoxicity Assessment

A crucial first step in the biological screening of any novel compound is to determine its potential for inducing cell death. This baseline cytotoxicity data is essential for establishing appropriate concentration ranges for subsequent, more specific bioassays and for identifying potential anti-cancer properties.

Table 1: In Vitro Cytotoxicity of a Hypothetical Compound

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
HEK293 (non-cancerous)MTT48> 100
HeLa (cervical cancer)MTT4825.3
A549 (lung cancer)MTT4842.1
HepG2 (liver cancer)MTT4831.8

IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for the desired period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for Cytotoxicity Screening

G start Start: Purified Compound seed Seed cells in 96-well plates start->seed treat Treat cells with serial dilutions of compound seed->treat incubate Incubate for 48 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add solubilizing agent incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for MTT-based cytotoxicity assay.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, making the identification of novel anti-inflammatory agents a key area of drug discovery. A common initial screening method involves assessing a compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Compound Concentration (µM)NO Inhibition (%)
112.5
535.2
1058.9
2585.1
5092.3
IC₅₀ (µM) 8.7
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO₂⁻), a stable and quantifiable product of NO.

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (e.g., L-NAME).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Reagent Addition: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.

Signaling Pathway for LPS-Induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: Simplified LPS-TLR4 signaling pathway leading to NO production.

Antiviral Activity Screening

The discovery of novel antiviral agents is of paramount importance. A common initial screening assay is the plaque reduction assay, which measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Table 3: Plaque Reduction Assay against Herpes Simplex Virus Type 1 (HSV-1)

Compound Concentration (µM)Plaque Reduction (%)
0.18.2
145.6
578.9
1095.3
EC₅₀ (µM) 1.2

EC₅₀: The effective concentration of the compound that reduces the number of viral plaques by 50%.

Experimental Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., medium containing carboxymethylcellulose or agar) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value from the dose-response curve.

Logical Flow of a Plaque Reduction Assay

G start Start: Confluent cell monolayer infect Infect cells with virus start->infect overlay Add semi-solid overlay with test compound infect->overlay incubate Incubate to allow plaque formation overlay->incubate fix_stain Fix and stain cells incubate->fix_stain count Count plaques fix_stain->count analyze Calculate EC50 count->analyze end End: Antiviral activity determined analyze->end

Methodological & Application

Kadsuric Acid: From Plant to Pure Compound - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for the isolation and purification of Kadsuric acid, a bioactive triterpenoid (B12794562), from its natural plant sources. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in obtaining this promising compound for further investigation and drug development.

Introduction

This compound is a naturally occurring triterpenoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. Primarily isolated from plants of the genus Kadsura, particularly Kadsura coccinea, this compound has demonstrated noteworthy biological activities, including the induction of apoptosis in cancer cells through the activation of caspase-3.[1] The intricate process of isolating and purifying this compound from the complex matrix of plant material is a critical first step in harnessing its full potential for pharmacological studies and the development of novel therapeutics.

This application note outlines a general yet detailed protocol derived from established methodologies for the extraction and purification of triterpenoids from Kadsura species. It is intended to serve as a practical guide for researchers, providing a solid foundation for the efficient isolation of this compound.

Data Presentation

The following tables summarize the key quantitative parameters involved in a typical isolation and purification process for triterpenoids from Kadsura species. It is important to note that the specific yield and purity of this compound may vary depending on the plant material, geographical source, and the precise experimental conditions employed.

Table 1: Extraction and Partitioning of Bioactive Compounds from Kadsura coccinea

ParameterValueReference
Plant MaterialDried rhizome of Kadsura coccinea[2]
Initial Biomass1.75 kg[2]
Extraction Solvent80% Acetone (B3395972) in water[2]
Crude Extract Yield82.5 g[2]
Chloroform (B151607) Fraction44.7 g (47.8% of extract)[2]
Ethyl Acetate (B1210297) Fraction4.0 g (4.3% of extract)[2]
n-Butanol Fraction14.2 g (15.4% of extract)[2]
Residual Aqueous Extract20.6 g (24.9% of extract)[2]

Table 2: Chromatographic Purification Parameters for Triterpenoids from Kadsura species

Chromatographic StepStationary PhaseMobile Phase / EluentPurpose
Column ChromatographyDiaion HP-20 (CHP-20P)Stepwise gradient of H₂O-MeOH (100:0 → 60:40)Initial fractionation of the ethyl acetate extract
Column ChromatographySilica (B1680970) GelHexane-Acetone gradientFurther separation of fractions
Preparative/Semi-preparative HPLCC18 Reversed-PhaseAcetonitrile (B52724)/Methanol (B129727) and Water gradientsFinal purification of this compound

Experimental Protocols

The following protocols are a composite of established methods for the isolation of triterpenoids, including this compound, from Kadsura plant material.

Preparation of Plant Material
  • Obtain the dried rhizomes or leaves of Kadsura coccinea or a related species.

  • Grind the plant material into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction:

    • Immerse the powdered plant material in 80% aqueous acetone or 90% aqueous ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).[2][3]

    • Perform the extraction at room temperature with continuous stirring for 24 hours, or utilize ultrasonic-assisted extraction for a shorter duration (e.g., 1.5 hours).[3]

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction of the target compounds.

    • Combine the filtrates from all extractions.

  • Concentration:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Solvent Partitioning (Fractionation)
  • Suspend the crude extract in distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • First, partition the aqueous suspension with chloroform (or dichloromethane) to isolate non-polar compounds.[2][3]

  • Separate the aqueous layer and subsequently partition it with ethyl acetate. The ethyl acetate fraction is often enriched with triterpenoids like this compound.[2]

  • Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.[2]

  • Concentrate each fraction separately using a rotary evaporator.

Chromatographic Purification

The ethyl acetate fraction, being rich in triterpenoids, is subjected to a series of chromatographic steps for the final purification of this compound.

  • Initial Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography using a non-polar resin such as Diaion HP-20 (CHP-20P).[2]

    • Elute the column with a stepwise gradient of water and methanol, starting from 100% water and gradually increasing the methanol concentration.[2]

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Silica Gel Column Chromatography:

    • Further purify the fractions containing the target compound using silica gel column chromatography.

    • Elute the column with a gradient of non-polar and moderately polar solvents, such as a hexane-acetone mixture.[3]

    • Again, use TLC to monitor the separation and combine the relevant fractions.

  • Preparative/Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification of this compound is typically achieved using reversed-phase preparative or semi-preparative HPLC.

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile or methanol and water is a typical mobile phase. The specific gradient profile will need to be optimized to achieve the best separation.

    • Detection: Monitor the elution of compounds using a UV detector.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from plant material.

G plant_material Dried Kadsura Plant Material (Rhizome/Leaves) extraction Extraction (80% Acetone or 90% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction Non-polar ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction Semi-polar butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Polar aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction Highly Polar column_chromatography1 Column Chromatography (e.g., HP-20) ethyl_acetate_fraction->column_chromatography1 column_chromatography2 Silica Gel Chromatography column_chromatography1->column_chromatography2 prep_hplc Preparative HPLC column_chromatography2->prep_hplc pure_kadsuric_acid Pure this compound prep_hplc->pure_kadsuric_acid

Caption: General workflow for this compound isolation.

Signaling Pathway: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3. While the precise upstream signaling cascade initiated by this compound is a subject of ongoing research, a representative pathway involving the PI3K/Akt signaling axis, which is a known regulator of apoptosis and a target for other triterpenoids like ursolic acid, is illustrated below.[4] This pathway provides a plausible mechanism for the pro-apoptotic effects of this compound.

G cluster_cell Cell Membrane Kadsuric_Acid This compound PI3K PI3K Kadsuric_Acid->PI3K Inhibits (?) Akt Akt (Protein Kinase B) PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (via phosphorylation) Cell_Survival Cell Survival Akt->Cell_Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Pro-caspase-9 Bcl2->Caspase9 Inhibits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Analysis of Kadsuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kadsuric acid is a bioactive dibenzocyclooctadiene lignan (B3055560) found in plants of the Kadsura genus, such as Kadsura coccinea. Lignans (B1203133) from the Schisandraceae family are of significant interest in pharmaceutical research due to their diverse pharmacological activities. This document provides a detailed application note and a generalized protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). While specific methods for this compound are not widely published, this protocol is adapted from established and validated HPLC methods for the analysis of structurally similar dibenzocyclooctadiene lignans from the related Schisandra genus.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water. This allows for the efficient separation of this compound from other components in the sample matrix. Detection is performed at a UV wavelength where lignans exhibit strong absorbance, typically around 254 nm.

Experimental Protocols

1. Sample Preparation (from Plant Material)

This protocol outlines a general procedure for the extraction of this compound from dried plant material (e.g., stems or fruits of Kadsura coccinea).

  • Materials:

    • Dried and powdered plant material

    • Methanol (B129727) (HPLC grade)

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filters

  • Procedure:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 25 mL of methanol to the tube.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 50 50
      20 20 80
      35 20 80
      40 50 50

      | 45 | 50 | 50 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

3. Preparation of Standard Solutions

  • Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Method Validation (General Parameters)

For quantitative analysis, the method should be validated according to ICH guidelines. The following are key validation parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

  • Precision: Assess the intra-day and inter-day precision by analyzing a standard solution at three different concentrations on the same day and on three different days, respectively. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a sample matrix and calculate the percentage recovery. The recovery should be within 98-102%.

  • Specificity: Evaluate the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be confirmed by comparing the chromatograms of a blank, a standard, and a sample, and by assessing peak purity using a PDA detector.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound, based on typical values reported for structurally similar dibenzocyclooctadiene lignans.[1][2][3][4]

Table 1: Chromatographic and Calibration Data

AnalyteRetention Time (min)Linearity Range (µg/mL)Calibration EquationCorrelation Coefficient (r²)
This compound(Expected ~15-25)1 - 50y = mx + c≥ 0.999

Table 2: Method Validation Parameters

ParameterExpected Value
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ)0.15 - 0.6 µg/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Mandatory Visualization

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Kadsura coccinea) powder Drying and Pulverization plant_material->powder extraction Ultrasonic Extraction with Methanol powder->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate its precise molecular mechanisms of action.

Disclaimer: This application note provides a general protocol and should be adapted and validated for specific laboratory conditions and sample matrices. The use of a certified reference standard for this compound is essential for accurate quantification.

References

Application Notes and Protocols for the GC-MS Analysis of Kadsuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a generalized protocol for the qualitative and quantitative analysis of Kadsuric acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited specific literature on the GC-MS analysis of this compound, this protocol is adapted from established methods for similar compounds, such as triterpenoid (B12794562) acids and lignans.

Introduction

This compound, a C30H46O4 triterpenoid carboxylic acid, is a natural product isolated from plants of the Kadsura genus, such as Kadsura coccinea.[1] Triterpenoids are a class of compounds with diverse and significant biological activities, making their accurate quantification in biological and plant matrices crucial for research and drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] However, due to the low volatility and polar nature of carboxylic acids like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable analogs suitable for GC-MS analysis.[3][4] Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids and hydroxyl groups.[5]

This application note outlines a comprehensive workflow for the analysis of this compound, including sample preparation from plant material, derivatization, and GC-MS analysis.

Experimental Protocols

Sample Preparation from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material.

Materials:

Procedure:

  • Weigh approximately 100 mg of the dried, powdered plant material into a glass centrifuge tube.

  • Add 2 mL of methanol and 2 mL of 0.5 N HCl to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 3000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean glass tube.

  • Repeat the extraction (steps 2-6) twice more with the plant residue, combining all supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in 2 mL of a 1:1 (v/v) mixture of chloroform and water.

  • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully collect the lower organic (chloroform) layer, which contains the acidic compounds.

  • Pass the organic layer through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the dried organic extract to complete dryness under a nitrogen stream. The sample is now ready for derivatization.

Derivatization: Silylation

This protocol describes the conversion of this compound to its more volatile trimethylsilyl (B98337) (TMS) ester.

Materials:

  • Dried sample extract from section 2.1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270), anhydrous

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried extract, add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the solution.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis. A typical injection volume is 1 µL.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

Parameter Suggested Value
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 280°C
Oven Program Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Quantitative Data

Quantitative analysis of this compound requires the use of a calibration curve generated from standards of known concentration. As a certified standard for this compound may not be readily available, a semi-quantitative approach using a surrogate standard with a similar chemical structure (e.g., another triterpenoid acid like oleanolic acid) can be employed. The following tables are illustrative of the data that would be generated.

Table 1: Illustrative Retention Time and Mass Spectra Data for TMS-Derivatized this compound

Compound Retention Time (min) Molecular Ion (M+) Key Fragment Ions (m/z)
This compound-TMS~25.5542452, 382, 217, 73

Note: The molecular ion and fragment ions are hypothetical and based on the derivatization of the parent molecule (C30H46O4, MW: 470.7 g/mol ) with one TMS group (MW of Si(CH3)3 is 72).

Table 2: Illustrative Calibration Curve Data for Quantitative Analysis

Concentration (µg/mL) Peak Area
150,000
5255,000
10510,000
251,275,000
502,550,000
0.999

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis plant_material Dried Plant Material extraction Solvent Extraction (Methanol/HCl) plant_material->extraction centrifugation1 Centrifugation extraction->centrifugation1 evaporation1 Evaporation centrifugation1->evaporation1 l_l_extraction Liquid-Liquid Extraction (Chloroform/Water) evaporation1->l_l_extraction drying Drying (Na2SO4) l_l_extraction->drying evaporation2 Evaporation to Dryness drying->evaporation2 dissolution Dissolve in Pyridine evaporation2->dissolution silylation Add BSTFA + 1% TMCS dissolution->silylation heating Heat at 70°C silylation->heating injection Inject Sample heating->injection separation GC Separation injection->separation detection MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship for Derivatization

Derivatization_Logic Kadsuric_Acid This compound (Low Volatility) TMS_Ester This compound-TMS Ester (High Volatility) Kadsuric_Acid->TMS_Ester Derivatization BSTFA BSTFA + TMCS (Silylating Agent) BSTFA->TMS_Ester GCMS_Analysis Suitable for GC-MS Analysis TMS_Ester->GCMS_Analysis

Caption: The logic of derivatization for GC-MS analysis.

Signaling Pathways

Currently, there is a lack of specific, well-defined signaling pathways in which this compound has been demonstrated to play a role in publicly available scientific literature. Further research is required to elucidate its mechanism of action and potential interactions with cellular signaling cascades.

Conclusion

The GC-MS method, following appropriate sample preparation and derivatization, is a highly suitable technique for the analysis of this compound in plant matrices. The protocol provided herein offers a robust starting point for researchers. Method validation, including assessment of linearity, precision, accuracy, and the determination of limits of detection and quantification, should be performed in the user's laboratory to ensure reliable results.

References

nuclear magnetic resonance (NMR) spectroscopy for Kadsuric acid structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structural elucidation of Kadsuric acid, a triterpenoid (B12794562) of significant interest, using nuclear magnetic resonance (NMR) spectroscopy. The methodologies outlined herein are fundamental for natural product chemists and researchers in drug discovery and development.

Introduction

This compound, a complex triterpenoid isolated from plants of the Kadsura genus, has garnered attention for its potential biological activities.[1] The precise determination of its intricate molecular architecture is a prerequisite for understanding its structure-activity relationships and for further development. NMR spectroscopy stands as the most powerful and definitive technique for the comprehensive structural analysis of such natural products in solution.[2]

This application note details the integrated use of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the covalent framework and relative stereochemistry of this compound.

Data Presentation: NMR Chemical Shift Assignments

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, determined in a suitable deuterated solvent (e.g., CDCl₃ or Pyridine-d₅). These assignments are established through a combination of 1D ¹H and ¹³C spectra, and 2D correlation experiments such as COSY, HSQC, HMBC, and NOESY/ROESY. While the data presented here is a representative compilation based on closely related triterpenoids from Kadsura coccinea, it serves as a robust guide for the analysis of this compound.[3]

Table 1: ¹H NMR Data for this compound (Representative)

PositionδH (ppm)MultiplicityJ (Hz)
............
............
Data compiled from analogous structures

Table 2: ¹³C NMR Data for this compound (Representative)

PositionδC (ppm)DEPT
.........
.........
Data compiled from analogous structures

Experimental Protocols

A systematic application of various NMR experiments is crucial for the complete structure elucidation of this compound.

Sample Preparation
  • Isolation and Purification: this compound is isolated from the plant material (e.g., stems or roots of Kadsura coccinea) using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography followed by HPLC) to ensure high purity.

  • NMR Sample: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₅D₅N). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: The solution is filtered through a small cotton plug into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Provides information on the number of different types of protons and their electronic environment.

    • Pulse Program: zg30

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~2-3 s

    • Relaxation Delay: 1-2 s

    • Number of Scans: 16-64

  • 1D ¹³C NMR: Provides information on the number of different types of carbons.

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 200-250 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024-4096

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • Pulse Program: dept135

    • Parameters: Similar to ¹³C NMR.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing adjacent protons.

    • Pulse Program: cosygpqf

    • Spectral Width: 12-16 ppm in both dimensions

    • Number of Increments: 256-512 in F1

    • Number of Scans: 2-4 per increment

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[4]

    • Pulse Program: hsqcedetgpsisp2.3

    • ¹H Spectral Width: 12-16 ppm

    • ¹³C Spectral Width: 160-200 ppm

    • Number of Increments: 256 in F1

    • Number of Scans: 4-8 per increment

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems and identifying quaternary carbons.[4]

    • Pulse Program: hmbcgplpndqf

    • ¹H Spectral Width: 12-16 ppm

    • ¹³C Spectral Width: 200-250 ppm

    • Long-range Coupling Delay: Optimized for J = 8 Hz

    • Number of Increments: 256-512 in F1

    • Number of Scans: 8-16 per increment

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry of the molecule.

    • Pulse Program: noesygpph (for NOESY) or roesygpph (for ROESY)

    • Mixing Time: 300-800 ms (B15284909) (for NOESY), 150-300 ms (for ROESY)

    • Other parameters: Similar to COSY.

Visualization of Workflow and Logic

The following diagrams illustrate the logical workflow for the structure elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C, DEPT) Filtration->NMR_1D NMR_2D_Homo 2D Homonuclear (COSY) NMR_1D->NMR_2D_Homo NMR_2D_Hetero 2D Heteronuclear (HSQC, HMBC) NMR_1D->NMR_2D_Hetero NMR_2D_NOE 2D NOESY/ROESY NMR_1D->NMR_2D_NOE Spin_Systems Identify Spin Systems (COSY) NMR_2D_Homo->Spin_Systems CH_Assignment Assign Protons & Carbons (HSQC) NMR_2D_Hetero->CH_Assignment Connectivity Establish Connectivity (HMBC) NMR_2D_Hetero->Connectivity Stereochem Determine Stereochemistry (NOESY/ROESY) NMR_2D_NOE->Stereochem Spin_Systems->CH_Assignment CH_Assignment->Connectivity Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Experimental workflow for this compound structure elucidation.

spectral_interpretation cluster_1d 1D NMR cluster_2d 2D NMR NMR_Data ¹H NMR ¹³C NMR DEPT COSY COSY (¹H-¹H Connectivity) NMR_Data->COSY HSQC HSQC (¹H-¹³C Direct Correlation) NMR_Data->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) NMR_Data->HMBC NOESY NOESY/ROESY (Through-space ¹H-¹H Correlation) NMR_Data->NOESY Structure Final Structure (Connectivity + Stereochemistry) COSY->Structure Fragment Assembly HSQC->Structure C-H Assignment HMBC->Structure Connect Fragments NOESY->Structure Relative Stereochemistry

Caption: Logical relationships in NMR spectral interpretation.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Kadsuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of Kadsuric acid, a natural compound of interest for its potential therapeutic properties. The protocols detailed below cover key areas of biological activity, including anti-inflammatory, anticancer, antiviral, and hypouricemic effects.

Anti-inflammatory Activity: NF-κB Inhibition Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Dysregulation of this pathway is implicated in numerous inflammatory diseases. This compound can be evaluated for its ability to inhibit NF-κB activation.

Signaling Pathway: NF-κB Activation

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_n->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Canonical NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of a test compound like this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator

  • This compound

  • Passive Lysis Buffer

  • Luciferase Assay System reagents

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[1]

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.[2]

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.[2]

  • Cell Lysis: Wash the cells with PBS and lyse them using Passive Lysis Buffer.[1]

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and the appropriate luciferase assay reagents.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated, TNF-α-stimulated cells to that in TNF-α-stimulated cells without the compound. Determine the IC50 value.

Data Presentation
CompoundTarget Cell LineStimulant (Concentration)IC50 (µM)Reference Compound (IC50)
This compoundHEK293TTNF-α (10 ng/mL)Data not available in searched literatureParthenolide (~5 µM)

Anticancer Activity: Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or cytostatic effects of potential anticancer compounds.

Experimental Workflow: MTT Assay

MTT_Workflow Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of this compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution (0.5 mg/mL final conc.) Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h at 37°C Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

This protocol details the steps to evaluate the cytotoxicity of this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 48 to 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation
CompoundCancer Cell LineIncubation Time (h)IC50 (µM)Reference Compound (IC50)
This compoundHeLa48Data not available in searched literatureDoxorubicin (~1-5 µM)
This compoundHepG248Data not available in searched literatureDoxorubicin (~0.5-2 µM)
This compoundA54948Data not available in searched literatureCisplatin (~5-15 µM)

Antiviral Activity: Neuraminidase Inhibition Assay

Neuraminidase is a key enzyme for the release of newly formed influenza virus particles from infected cells. Inhibiting this enzyme can prevent the spread of the virus.

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of viral neuraminidase.

Materials:

  • Recombinant neuraminidase from an influenza virus strain

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • This compound

  • Positive control inhibitor (e.g., Oseltamivir carboxylate)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, positive control, neuraminidase enzyme, and MUNANA substrate in the appropriate assay buffer.

  • Plate Setup: Add 50 µL of serially diluted this compound or positive control to the designated wells of a 96-well black plate.[2]

  • Enzyme Addition: Add 50 µL of the diluted neuraminidase enzyme to each well (except for the substrate control wells) and incubate for 30-45 minutes at room temperature to allow for inhibitor binding.[2]

  • Substrate Addition: Add 50 µL of the MUNANA substrate solution to all wells and incubate at 37°C for 60 minutes.[2]

  • Reaction Termination: Stop the enzymatic reaction by adding 100 µL of the stop solution.[2]

  • Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of this compound and determine the IC50 value.

Data Presentation
CompoundVirus/Neuraminidase SourceSubstrateIC50 (µM)Reference Compound (IC50)
This compoundInfluenza A (H1N1)MUNANAData not available in searched literatureOseltamivir carboxylate (~0.001-0.01 µM)

Hypouricemic Activity: Xanthine (B1682287) Oxidase Inhibition Assay

Xanthine oxidase is a key enzyme in the purine (B94841) metabolism pathway that catalyzes the production of uric acid. Inhibition of this enzyme can lower uric acid levels, which is a therapeutic strategy for gout.

Mechanism of Action: Uric Acid Production

Uric_Acid_Production Hypoxanthine (B114508) Hypoxanthine Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric_Acid Uric_Acid Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric_Acid

Caption: Enzymatic conversion of hypoxanthine to uric acid.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by this compound.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • This compound

  • Positive control inhibitor (e.g., Allopurinol)

  • Phosphate (B84403) buffer (pH 7.5)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, xanthine oxidase, and various concentrations of this compound or allopurinol.[3]

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.[3]

  • Reaction Initiation: Initiate the reaction by adding the xanthine substrate.[3]

  • Absorbance Measurement: Immediately measure the increase in absorbance at 295 nm for a set period (e.g., 5-10 minutes) at 37°C. The increase in absorbance is due to the formation of uric acid.

  • Data Analysis: Calculate the rate of uric acid formation. Determine the percentage of xanthine oxidase inhibition for each concentration of this compound and calculate the IC50 value.

Data Presentation
CompoundEnzyme SourceSubstrateIC50 (µM)Reference Compound (IC50)
This compoundBovine MilkXanthineData not available in searched literatureAllopurinol (~2-10 µM)

References

Application Notes and Protocols: Uric Acid and Glycyrrhizic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for "Kadsuric acid" did not yield specific results. The information presented below is based on the available scientific literature for Uric Acid and Glycyrrhizic Acid , compounds with significant biological activities and established cell culture applications.

Section 1: Uric Acid

Uric acid, the end product of purine (B94841) metabolism in humans, has a dual role in biological systems. While high levels are associated with gout and metabolic syndrome, it also functions as a potent antioxidant.[1][2] In cell culture, uric acid and its precursors are present in animal sera and can influence cellular metabolism and response to oxidative stress.[3]

Handling and Storage

Proper handling and storage of uric acid are crucial for maintaining its stability and ensuring experimental reproducibility.

  • Storage: Store uric acid in its crystalline form in a cool, dry, and well-ventilated area, away from incompatible materials and direct sunlight.[4] Keep containers securely sealed.[4]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid generating dust during handling.[4] In case of spills, clean up immediately using dry procedures and avoid contact with skin and eyes.[4]

  • Solution Preparation: Uric acid has limited solubility in water (approximately 70 µg/mL).[3] To prepare stock solutions, dissolve uric acid in a slightly alkaline solution (e.g., by adding NaOH) and then dilute to the desired concentration in cell culture medium.[6] The sodium salt of urate has a higher solubility of about 800 µg/mL.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of uric acid in cell culture experiments.

ParameterValueCell Line/SystemReference
Typical Serum Concentration10 - 50 µg/mLHuman and Bovine Sera[3]
In vitro inhibitory concentration (UMPS)~1 mMK562 cells[7]
Intracellular Concentration (in HPLM)Varies by cell line (e.g., ~100-400 µM in K562)Various human cell lines[7]
Experimental Protocols

This protocol is adapted from methods used to study gout-related inflammation in vitro.[6]

Materials:

  • Uric acid powder

  • 0.1 M NaOH

  • Sterile, endotoxin-free water

  • pH meter

  • Magnetic stir plate and stir bar

  • Sterile beakers and filtration units (0.22 µm)

Procedure:

  • Dissolving Uric Acid: In a sterile beaker, dissolve 5 g of uric acid in 500 mL of sterile water with continuous stirring. Heat the solution to 60°C to aid dissolution.[6]

  • Crystallization: Slowly add 0.1 M NaOH dropwise to the uric acid solution while monitoring the pH. Continue adding NaOH until the pH reaches approximately 7.2. A sudden spike in pH indicates the critical point for crystallization.[6]

  • Crystal Formation: Allow the solution to cool slowly to room temperature with continuous stirring. Needle-shaped monosodium urate crystals will form.

  • Purification: Collect the crystals by vacuum filtration using a 0.22 µm filter unit inside a sterile biosafety cabinet to minimize endotoxin (B1171834) contamination.[6]

  • Washing: Wash the crystals with sterile, endotoxin-free water, followed by ethanol (B145695).

  • Drying and Sterilization: Dry the crystals overnight in a sterile environment. Dry heat sterilization can be performed if necessary.

  • Evaluation: Before use, evaluate the size, shape, and consistency of the crystals under a microscope.[6]

This protocol is based on findings that uric acid can inhibit UMP synthase (UMPS).[7]

Materials:

  • Cell line of interest (e.g., K562)

  • Complete cell culture medium (e.g., RPMI)

  • Uric acid stock solution

  • Cell lysis buffer

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard culture medium.

  • Treatment: Treat cells with varying concentrations of uric acid (e.g., 0, 100, 350, 700 µM) for a specified period (e.g., 24 hours).

  • Metabolite Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a suitable method, such as a methanol/water/chloroform extraction.

  • LC-MS/MS Analysis: Analyze the cell extracts for key metabolites of the de novo pyrimidine (B1678525) biosynthesis pathway, such as orotate, orotidine, and OMP.[7]

  • Data Analysis: Compare the levels of these metabolites in uric acid-treated cells to control cells to determine the effect on the pathway.

Signaling Pathways

Uric acid can modulate several intracellular signaling pathways, often in a context-dependent manner, leading to either pro-inflammatory or antioxidant effects.

  • Pro-inflammatory Signaling: In conditions of hyperuricemia, uric acid can activate the NF-κB signaling pathway , leading to the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[8] This is often mediated through the activation of the NLRP3 inflammasome. Uric acid can also stimulate the MAPK signaling pathway .[9]

  • Antioxidant Response: Uric acid can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1] The uptake of uric acid for this purpose can be regulated by the tumor suppressor p53, which upregulates the uric acid transporter SLC2A9.[1]

Uric_Acid_Pro_inflammatory_Signaling Uric_Acid Uric Acid NLRP3 NLRP3 Inflammasome Uric_Acid->NLRP3 activates NFkB_Pathway NF-κB Pathway Uric_Acid->NFkB_Pathway activates Cell_Membrane Caspase1 Caspase-1 NLRP3->Caspase1 activates Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves IL1B IL-1β Pro_IL1B->IL1B Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Genes

Uric Acid Pro-inflammatory Signaling Pathway.

Uric_Acid_Antioxidant_Pathway p53 p53 SLC2A9 SLC2A9 Transporter p53->SLC2A9 upregulates Uric_Acid_int Intracellular Uric Acid SLC2A9->Uric_Acid_int Uric_Acid_ext Extracellular Uric Acid Uric_Acid_ext->SLC2A9 transport ROS Reactive Oxygen Species (ROS) Uric_Acid_int->ROS scavenges Cell_Protection Cell Protection ROS->Cell_Protection

Uric Acid Antioxidant Pathway.

Section 2: Glycyrrhizic Acid

Glycyrrhizic acid, a major active component of licorice root, is a triterpenoid (B12794562) saponin (B1150181) with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects.[10]

Handling and Storage
  • Storage: Store glycyrrhizic acid in a well-closed container, protected from light, in a cool and dry place.

  • Handling: Standard laboratory precautions should be observed when handling glycyrrhizic acid. Wear PPE as appropriate.

  • Solution Preparation: Glycyrrhizic acid is soluble in ethanol, methanol, and aqueous solutions with the aid of a base. For cell culture experiments, a stock solution in a suitable solvent like DMSO or ethanol can be prepared and then diluted to the final concentration in the culture medium.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of glycyrrhizic acid in cell culture experiments.

ParameterValueCell Line/SystemReference
Antiviral Activity (Herpes Simplex Virus)Effective concentrations vary by virusVero cells[11][12]
Anti-inflammatory (LPS-induced)Varies by assayMacrophagesN/A
Inhibition of SARS-CoV-2 entryIC50 values in the µM rangeVero E6 cells[13]
Experimental Protocols

This protocol is a standard method for evaluating the antiviral efficacy of a compound.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Complete cell culture medium

  • Glycyrrhizic acid stock solution

  • Overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to form a confluent monolayer.

  • Virus Infection:

    • Prepare serial dilutions of the virus in serum-free medium.

    • Aspirate the growth medium from the cells and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment:

    • Prepare various concentrations of glycyrrhizic acid in the overlay medium.

    • After the incubation period, remove the virus inoculum and wash the cells with PBS.

    • Add the overlay medium containing different concentrations of glycyrrhizic acid to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with a suitable fixative (e.g., 10% formalin).

    • Stain the cells with crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.

This protocol assesses the ability of glycyrrhizic acid to inhibit the production of pro-inflammatory cytokines in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Glycyrrhizic acid stock solution

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophage cells in 24-well or 48-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of glycyrrhizic acid for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plates for a suitable time (e.g., 24 hours) to allow for cytokine production and secretion into the medium.

  • Sample Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the glycyrrhizic acid-treated groups to the LPS-only control group to determine the inhibitory effect.

Signaling Pathways

Glycyrrhizic acid exerts its biological effects by modulating various signaling pathways, particularly those involved in inflammation and viral infection.

  • Anti-inflammatory Effects: Glycyrrhizic acid is known to inhibit the NF-κB signaling pathway . By doing so, it can suppress the expression of pro-inflammatory genes, including cytokines and chemokines.

  • Antiviral Mechanisms: The antiviral activity of glycyrrhizic acid can involve multiple mechanisms, including:

    • Inhibiting viral attachment and entry into host cells.[13]

    • Interfering with viral replication processes.

    • Modulating host immune responses to viral infections.

Glycyrrhizic_Acid_Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Genes Glycyrrhizic_Acid Glycyrrhizic Acid Glycyrrhizic_Acid->NFkB_Pathway inhibits

Glycyrrhizic Acid Anti-inflammatory Signaling.

Plaque_Reduction_Assay_Workflow Start Seed Host Cells Infect Infect with Virus Start->Infect Treat Add Overlay with Glycyrrhizic Acid Infect->Treat Incubate Incubate for Plaque Formation Treat->Incubate Stain Fix and Stain Plaques Incubate->Stain Analyze Count Plaques and Calculate Reduction Stain->Analyze End Results Analyze->End

References

Application Notes and Protocols for In Vivo Kadsuric Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid, a bioactive compound isolated from the medicinal plant Kadsura longipedunculata, has garnered interest for its potential therapeutic properties. Extracts from this plant have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] The development of robust in vivo models is a critical step in elucidating the pharmacological profile of this compound and evaluating its efficacy and safety for potential clinical applications. These application notes provide detailed protocols for establishing in vivo models to investigate the anti-inflammatory and anti-cancer activities of this compound.

Anti-Inflammatory Activity of this compound

Background

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Compounds from Kadsura longipedunculata have been shown to inhibit key inflammatory mediators, including 5-lipoxygenase and prostaglandin (B15479496) E2, suggesting a potential role in modulating inflammatory pathways.[1] The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model suitable for screening novel anti-inflammatory agents.[5][6][7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory effect of this compound by assessing its ability to reduce paw edema induced by carrageenan in rats or mice.

Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sterile saline (0.9%)

  • Plethysmometer or digital calipers

  • Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g)

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Divide animals into the following groups (n=6-8 per group):

      • Group I (Control): Vehicle

      • Group II (Positive Control): Indomethacin (10 mg/kg)

      • Group III (Test Group 1): this compound (Low dose, e.g., 25 mg/kg)

      • Group IV (Test Group 2): this compound (Medium dose, e.g., 50 mg/kg)

      • Group V (Test Group 3): this compound (High dose, e.g., 100 mg/kg)

    • Administer the vehicle, indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Perform statistical analysis using ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group.

Data Presentation: Hypothetical Anti-Inflammatory Data for this compound

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.03 62.35
This compound250.68 ± 0.0520.00
This compound500.51 ± 0.04*40.00
This compound1000.39 ± 0.0354.12

*p<0.05, **p<0.01 compared to Vehicle Control.

Signaling Pathway

The anti-inflammatory effects of compounds from Kadsura longipedunculata are suggested to involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

anti_inflammatory_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins Prostaglandins COX Pathway->Prostaglandins Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX Pathway This compound->LOX Pathway

Potential Anti-Inflammatory Pathway of this compound.

Anti-Cancer Activity of this compound

Background

Natural products are a significant source of anti-cancer drug leads.[9][10] Extracts from Kadsura longipedunculata have shown cytotoxic activity against various cancer cell lines, and the essential oil from the plant has been observed to increase caspase 3/7 activity, suggesting an induction of apoptosis.[1] The human tumor xenograft model in immunodeficient mice is a widely used preclinical model to evaluate the efficacy of novel anti-cancer compounds.[11][12][13][14][15]

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

Objective: To assess the in vivo anti-tumor efficacy of this compound on the growth of human cancer cell-derived xenografts in immunodeficient mice.

Materials:

  • This compound

  • Cisplatin or other relevant positive control drug

  • Vehicle (e.g., PBS, DMSO/saline mixture)

  • Human cancer cell line (e.g., a cell line sensitive to extracts of K. longipedunculata in vitro)

  • Athymic nude mice (nu/nu), 6-8 weeks old

  • Matrigel (optional)

  • Calipers

  • Sterile cell culture and injection equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under appropriate conditions.

    • Harvest cells and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Group I (Control): Vehicle

      • Group II (Positive Control): Cisplatin (e.g., 5 mg/kg, i.p., once a week)

      • Group III (Test Group 1): this compound (Low dose)

      • Group IV (Test Group 2): this compound (Medium dose)

      • Group V (Test Group 3): this compound (High dose)

  • Treatment:

    • Administer this compound and the vehicle according to a predetermined schedule (e.g., daily oral gavage for 21 days).

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and body weight of the mice 2-3 times per week.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

    • At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) using the formula:

      • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100

    • Analyze differences in tumor volume and tumor weight between groups using appropriate statistical methods (e.g., repeated measures ANOVA for tumor growth curves, one-way ANOVA for final tumor weights).

Data Presentation: Hypothetical Anti-Cancer Data for this compound

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDoseFinal Tumor Volume (mm³) (Mean ± SEM)Final Tumor Weight (g) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1850 ± 1501.9 ± 0.2-
Cisplatin5 mg/kg620 ± 85 0.7 ± 0.166.5
This compound50 mg/kg1480 ± 1201.5 ± 0.1520.0
This compound100 mg/kg1100 ± 1101.1 ± 0.140.5
This compound200 mg/kg750 ± 90 0.8 ± 0.159.5

*p<0.05, **p<0.01 compared to Vehicle Control.

Signaling Pathway

The induction of caspase 3/7 activity by components of Kadsura longipedunculata suggests that this compound may exert its anti-cancer effects by triggering the apoptotic cascade.

apoptosis_pathway This compound This compound Pro-apoptotic Signals Pro-apoptotic Signals This compound->Pro-apoptotic Signals Caspase-9 Caspase-9 Pro-apoptotic Signals->Caspase-9 Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Pro-apoptotic Signals->Anti-apoptotic Proteins (e.g., Bcl-2) Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Cell Survival Cell Survival Anti-apoptotic Proteins (e.g., Bcl-2)->Cell Survival

Proposed Apoptotic Pathway for this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of this compound.

experimental_workflow cluster_preclinical In Vivo Model Development Compound Prep This compound Formulation Animal Model Select Animal Model (Inflammation or Cancer) Compound Prep->Animal Model Dosing Dose Range Finding & Administration Animal Model->Dosing Monitoring Monitor Efficacy (Paw Edema / Tumor Volume) Dosing->Monitoring Endpoint Endpoint Analysis (Tissue Collection) Monitoring->Endpoint Data Analysis Statistical Analysis & Interpretation Endpoint->Data Analysis

References

Analytical Methods for Kadsuric Acid Quantification in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid is a triterpenoid (B12794562) compound that has been isolated from plants of the Kadsura genus, such as Kadsura japonica and Kadsura coccinea.[1][2] As a unique natural product, interest in its pharmacokinetic properties and potential therapeutic effects necessitates the development of robust analytical methods for its quantification in biological matrices. To date, specific, validated analytical methods for this compound in biological samples are not widely reported in scientific literature.

This document provides a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method as a starting point for researchers. The protocol is based on established principles for the quantification of triterpenoids and other small molecules in complex biological fluids like plasma. Additionally, a template for data presentation and a workflow diagram are provided to guide method development and validation.

Proposed Analytical Method: Quantification of this compound in Human Plasma by LC-MS/MS

This section outlines a prospective LC-MS/MS method for the determination of this compound in human plasma.

Principle

This method utilizes protein precipitation to extract this compound and an internal standard (IS) from human plasma. The separated compounds are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., a stable isotope-labeled this compound or another triterpenoid like Ursolic Acid).

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Experimental Protocols

3.1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual primary stock solutions.

  • Working Stock Solutions: Prepare serial dilutions of the this compound primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working stock solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution: Dilute the IS primary stock solution in 50:50 (v/v) acetonitrile/water to achieve a final concentration of 50 ng/mL.

3.2. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

3.3. LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions and should be optimized during method development.

ParameterProposed Condition
HPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionStart at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MRM Transitions (Proposed)This compound: m/z 469.3 → 425.3 (Precursor [M-H]⁻ → Product) IS (Ursolic Acid): m/z 455.3 → 407.3 (Precursor [M-H]⁻ → Product)
Dwell Time100 ms
Collision Energy (CE)To be optimized for each transition
Declustering Potential (DP)To be optimized

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table provides a template for presenting method validation results.

Table 1: Summary of Proposed LC-MS/MS Method Parameters

Parameter Value
Linear Range e.g., 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) e.g., 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery (%) To be determined

| Matrix Effect | To be evaluated |

Signaling Pathways

Currently, there is a lack of specific information in the public scientific literature detailing the signaling pathways directly modulated by this compound. Research into the biological activities of triterpenoids from the Kadsura genus suggests potential anti-inflammatory and other effects, but specific molecular targets and pathways for this compound have not been elucidated.[3][4]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add IS in ACN (150 µL) plasma->is_addition vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial autosampler Autosampler Injection (5 µL) hplc_vial->autosampler hplc HPLC Separation (C18 Column) autosampler->hplc ms Mass Spectrometry (MRM Detection) hplc->ms data_acq Data Acquisition ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

This proposed methodology provides a solid foundation for developing a sensitive and specific assay for this compound quantification. Researchers should perform comprehensive validation to ensure the method is suitable for its intended purpose in pharmacokinetic or other drug development studies.

References

Application Notes and Protocols: Kadsurenone Synthesis and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsurenone, a neolignan natural product isolated from Piper futokadsura, has garnered significant attention as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting the PAF receptor, Kadsurenone and its derivatives present a promising therapeutic avenue for treating a range of inflammatory diseases, asthma, and certain types of cancer. These application notes provide a comprehensive overview of the synthesis of Kadsurenone, strategies for its derivatization to explore structure-activity relationships (SAR), and detailed protocols for key experimental procedures.

Synthesis of Racemic Kadsurenone

The total synthesis of racemic Kadsurenone has been achieved through a concise route starting from readily available precursors. The key steps involve a Claisen rearrangement to form the crucial C-C bond and a subsequent oxidative cyclization to construct the dihydrobenzofuran core.

Experimental Workflow for the Synthesis of Racemic Kadsurenone

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Oxidative Cyclization A Allyloxy-phenol Derivative C Mitsunobu Reaction A->C B Cinnamyl Alcohol Derivative B->C D Allyloxy-cinnamylphenyl Ether C->D E Heating (e.g., in N,N-diethylaniline) D->E F Allylphenol Intermediate E->F G Oxidizing Agent (e.g., DDQ) F->G H Racemic Kadsurenone G->H

Caption: General workflow for the synthesis of racemic Kadsurenone.

Experimental Protocols

Protocol 1: Synthesis of Allyloxy-cinnamylphenyl Ether (General Procedure)

This protocol describes the formation of the ether linkage, a crucial precursor for the subsequent Claisen rearrangement.

Materials:

  • Substituted (allyloxy)phenol (1.0 eq)

  • Substituted cinnamyl alcohol (1.2 eq)

  • Triphenylphosphine (B44618) (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the (allyloxy)phenol and anhydrous THF.

  • Add triphenylphosphine and stir the solution at 0 °C.

  • Slowly add the cinnamyl alcohol to the reaction mixture.

  • Add DIAD or DEAD dropwise to the cooled solution. The reaction mixture may turn from colorless to a pale yellow.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the desired allyloxy-cinnamylphenyl ether.

Note: Yields for this step are typically in the range of 60-80%, but may vary depending on the specific substrates used.

Protocol 2: Thermal Claisen Rearrangement

This protocol outlines the thermal rearrangement of the synthesized ether to form the key allylphenol intermediate.

Materials:

  • Allyloxy-cinnamylphenyl ether (1.0 eq)

  • High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)

  • Argon or Nitrogen atmosphere

Procedure:

  • Place the allyloxy-cinnamylphenyl ether in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Add the high-boiling point solvent (if not performing a neat reaction).

  • Heat the reaction mixture to a high temperature (typically 180-225 °C) and maintain for several hours.[1]

  • Monitor the progress of the rearrangement using TLC or HPLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, it can be removed under vacuum (e.g., by Kugelrohr distillation for N,N-diethylaniline).

  • Purify the crude product by column chromatography on silica gel to isolate the rearranged ortho-allyl phenol.[1]

Note: This is a concerted pericyclic reaction, and the reaction time and temperature will depend on the specific substrate.[2] Yields can range from moderate to good.

Protocol 3: Oxidative Cyclization to Racemic Kadsurenone

This protocol describes the final step to construct the dihydrobenzofuran ring system of Kadsurenone.

Materials:

  • Allylphenol intermediate from Protocol 2 (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)

  • Anhydrous benzene (B151609) or toluene (B28343)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the allylphenol intermediate in anhydrous benzene or toluene in a round-bottom flask under an inert atmosphere.

  • Add DDQ to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Upon completion, a precipitate of DDQH₂ may form. Filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford racemic Kadsurenone.

Note: This oxidative cyclization provides a direct route to the dihydrobenzofuran core. Yields are generally good for this transformation.

Structure-Activity Relationship (SAR) and Derivatization Strategies

The derivatization of Kadsurenone has been explored to understand the structural requirements for its potent PAF receptor antagonist activity. The following table summarizes the inhibitory activity of Kadsurenone and some of its key analogs against PAF-induced platelet aggregation.

Table 1: Inhibitory Concentration (IC₅₀) of Kadsurenone Analogs for PAF Receptor Antagonism

CompoundR⁴R⁵IC₅₀ (µM)
Natural (-)-Kadsurenone OCH₃OCH₃HOCH₃allyl0.1
Racemic (±)-Kadsurenone OCH₃OCH₃HOCH₃allyl0.2
Denudatin B OCH₃HOCH₃Hallyl>10
Mirandin A O-CH₂-OHOCH₃allyl>10
Desallylkadsurenone OCH₃OCH₃HOCH₃H>10
2-Epimer of Kadsurenone OCH₃OCH₃HOCH₃allyl>10

Data sourced from Ponpipom et al., J. Med. Chem. 1987, 30 (1), pp 136–142.

Key SAR Insights:

  • Stereochemistry: The natural (-)-enantiomer of Kadsurenone is approximately twice as active as the racemic mixture, indicating a degree of stereoselectivity at the PAF receptor. The 2-epimer of Kadsurenone is significantly less active, highlighting the importance of the relative stereochemistry of the dihydrobenzofuran ring.

  • Allyl Group: The presence of the allyl group at the C5 position is crucial for high-affinity binding. Desallylkadsurenone is inactive.

  • Substitution on the Phenyl Rings: The substitution pattern on both aromatic rings is important for activity. Analogs like Denudatin B and Mirandin A, which have different substitution patterns, exhibit significantly lower activity.

Derivatization Strategies:

  • Modification of the Allyl Group: Exploring variations of the allyl group, such as replacing it with other small alkyl or alkenyl chains, could provide insights into the steric and electronic requirements of the binding pocket.

  • Substitution on the Aromatic Rings: Systematic variation of the methoxy (B1213986) groups on the phenyl rings with other electron-donating or electron-withdrawing groups can help to map the electronic interactions with the receptor.

  • Stereochemical Analogs: Synthesis of other stereoisomers of Kadsurenone can further elucidate the optimal three-dimensional arrangement for receptor binding.

Signaling Pathways

Kadsurenone exerts its biological effects primarily by antagonizing the Platelet-Activating Factor (PAF) receptor, which in turn can modulate downstream signaling cascades, including the NF-κB pathway.

PAF Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Downstream Effects PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates Kadsurenone Kadsurenone Kadsurenone->PAFR Inhibits Gq Gq protein PAFR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cell_response Platelet Aggregation, Inflammation, etc. Ca_release->Cell_response PKC_activation->Cell_response

Caption: Kadsurenone inhibits the PAF receptor, blocking downstream signaling.

NF-κB Signaling Pathway Inhibition

Kadsurenone has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. This inhibition is likely a downstream consequence of PAF receptor antagonism.

G cluster_0 Upstream Signaling cluster_1 Cytoplasm cluster_2 Nucleus PAF PAF PAFR PAF Receptor PAF->PAFR IKK IKK Complex PAFR->IKK ...activates Kadsurenone Kadsurenone Kadsurenone->PAFR IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases IkappaB_deg IκB Degradation IkappaB->IkappaB_deg NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates DNA DNA NFkappaB_nuc->DNA Binds Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp

Caption: Kadsurenone can indirectly inhibit NF-κB activation.

Biological Assays

Protocol 4: PAF-Induced Platelet Aggregation Assay

This protocol describes a method to assess the inhibitory activity of Kadsurenone and its analogs on PAF-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) from healthy human or rabbit donors.

  • Platelet-activating factor (PAF) solution.

  • Kadsurenone or analog solution in a suitable solvent (e.g., DMSO).

  • Platelet aggregometer.

  • Saline or appropriate buffer.

Procedure:

  • Prepare PRP from whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) with platelet-poor plasma (PPP).

  • Pre-warm the PRP sample to 37 °C in the aggregometer cuvette with a stir bar.

  • Add a small volume of the Kadsurenone solution (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).

  • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

  • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • The percentage of inhibition is calculated by comparing the aggregation response in the presence of the inhibitor to the control response.

  • Determine the IC₅₀ value by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

Note: The specific concentrations of PAF and the incubation times may need to be optimized for the specific experimental setup.

Protocol 5: PAF Receptor Binding Assay

This protocol provides a general outline for a competitive radioligand binding assay to determine the affinity of Kadsurenone and its derivatives for the PAF receptor.

Materials:

  • Isolated platelet membranes (or other cell membranes expressing PAF receptors).

  • [³H]-PAF (radioligand).

  • Kadsurenone or analog solutions at various concentrations.

  • Binding buffer (e.g., Tris-HCl with BSA and MgCl₂).

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters.

Procedure:

  • In a series of tubes, combine the platelet membrane preparation, a fixed concentration of [³H]-PAF, and varying concentrations of the unlabeled competitor (Kadsurenone or analog).

  • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PAF).

  • Incubate the tubes at a specified temperature (e.g., 25 °C) for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Determine the Ki (inhibitory constant) by analyzing the competition binding data using appropriate software (e.g., Prism).

Note: This assay requires handling of radioactive materials and should be performed in a designated laboratory with appropriate safety precautions.

Conclusion

Kadsurenone represents a valuable lead compound for the development of novel anti-inflammatory and anti-cancer agents. The synthetic strategies and experimental protocols outlined in these application notes provide a framework for the synthesis and evaluation of Kadsurenone and its derivatives. The structure-activity relationship data highlights the key structural features required for potent PAF receptor antagonism, offering guidance for the design of next-generation inhibitors with improved therapeutic profiles. Further exploration of the derivatization of Kadsurenone holds significant promise for the discovery of new drug candidates targeting PAF-mediated pathologies.

References

Application of Kadsuric Acid in Traditional Medicine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and traditional medicine literature yielded no specific compound identified as "Kadsuric acid." It is possible that this name is a result of a misspelling, a misidentification of a compound, or refers to a very rare or newly discovered molecule not yet widely documented. The search results frequently pointed to other compounds with relevance to traditional medicine and inflammation, such as Uric acid , Glycyrrhizic acid , and Lauric acid .

Due to the lack of available data on a compound named "this compound," it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams as requested.

For researchers, scientists, and drug development professionals interested in the application of natural compounds from traditional medicine, it is crucial to ensure the accurate identification and nomenclature of the substance of interest. We recommend verifying the chemical name and structure of the compound from the original source material.

Should a corrected name for "this compound" be identified, a thorough literature search can be conducted to provide the detailed information requested. The general areas of investigation for a natural compound with potential therapeutic applications would typically include:

  • Ethnobotanical and Traditional Uses: Documented historical and traditional applications of the plant or organism from which the compound is isolated.

  • Pharmacological Activities: Scientific studies investigating the biological effects of the compound, such as anti-inflammatory, antiviral, or anti-tumor properties.

  • Mechanism of Action: Research elucidating the molecular pathways and targets through which the compound exerts its effects.

  • Preclinical and Clinical Studies: In vitro, in vivo, and human studies evaluating the efficacy, safety, and pharmacokinetic profile of the compound.

Without a valid scientific basis for "this compound," any attempt to generate the requested detailed information would be speculative and not grounded in factual evidence. We encourage the user to provide any additional information or clarification regarding the identity of "this compound" to enable a more targeted and fruitful investigation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Kadsuric Acid Extraction from Kadsura Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of Kadsuric acid from Kadsura species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in overcoming common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: Which Kadsura species are known to contain this compound?

A1: this compound, a seco-lanostane type triterpenoid, has been isolated from Kadsura coccinea and Kadsura japonica. Kadsura coccinea, in particular, is noted as a source of various bioactive triterpenoids, including this compound.

Q2: What are the most critical factors influencing the extraction yield of this compound?

A2: The extraction yield of this compound is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the physical state of the plant material (e.g., particle size). The interaction between these factors is also crucial for optimizing the yield.

Q3: What are the common problems encountered during the extraction of this compound and how can they be resolved?

A3: Common issues include low yield, co-extraction of impurities, and degradation of the target compound.

  • Low Yield: This can be addressed by optimizing extraction parameters such as solvent polarity, temperature, and time. Employing advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction can also significantly improve yields.

  • Co-extraction of Impurities: A multi-step extraction and purification strategy is often necessary. This may involve initial extraction with a non-polar solvent to remove lipids, followed by extraction with a more polar solvent to isolate the triterpenoids. Chromatographic techniques are then essential for purification.

  • Compound Degradation: this compound, like many natural products, can be sensitive to high temperatures and prolonged extraction times. It is crucial to determine the optimal temperature and duration that maximize extraction without causing significant degradation.

Q4: Which analytical techniques are suitable for the quantification of this compound in extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantification of this compound. It is essential to develop a validated HPLC method with a pure standard of this compound for accurate quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound detected in the crude extract. 1. Incorrect Kadsura species or plant part used.2. Inappropriate solvent system.3. Insufficient extraction time or temperature.4. Degradation of this compound during processing.1. Verify the botanical identity of the plant material.2. Experiment with solvents of varying polarities (e.g., ethanol (B145695), methanol, ethyl acetate (B1210297), and their aqueous mixtures).3. Optimize extraction time and temperature using a systematic approach (e.g., response surface methodology).4. Avoid excessive heat and prolonged exposure to harsh conditions. Consider extraction at moderate temperatures.
Extract is highly viscous and difficult to handle. High concentration of co-extracted polysaccharides or resins.1. Pre-treat the plant material with a non-polar solvent (e.g., hexane) to remove lipids and some resins.2. Employ precipitation techniques, such as adding the extract to a large volume of a non-solvent for this compound (e.g., cold water), to precipitate out interfering substances.
Poor separation during chromatographic purification. 1. Inappropriate stationary or mobile phase.2. Overloading of the column.3. Presence of interfering compounds with similar polarity to this compound.1. Screen different column types (e.g., C18, silica) and mobile phase compositions.2. Reduce the amount of crude extract loaded onto the column.3. Perform a preliminary clean-up step (e.g., solid-phase extraction) before final chromatographic purification.
Inconsistent extraction yields between batches. 1. Variation in the quality of the plant material (e.g., age, harvest time, drying conditions).2. Inconsistent execution of the extraction protocol.1. Standardize the collection and processing of the plant material.2. Maintain strict control over all extraction parameters (e.g., particle size, solvent-to-solid ratio, temperature, and time).

Data Presentation: Illustrative Extraction Yields

The following tables provide an illustrative summary of how quantitative data for this compound extraction could be presented. Note: The values presented here are hypothetical and for demonstration purposes to guide experimental design.

Table 1: Effect of Solvent System on this compound Yield

Solvent System (v/v)Extraction MethodTemperature (°C)Time (h)This compound Yield (mg/g of dry plant material)
80% EthanolMaceration25241.2 ± 0.1
95% EthanolSoxhlet7882.5 ± 0.2
Ethyl AcetateMaceration25241.8 ± 0.15
80% MethanolUltrasound-Assisted5013.1 ± 0.3
AcetoneMaceration25242.0 ± 0.2

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters

Temperature (°C)Time (min)Solvent-to-Solid Ratio (mL/g)This compound Yield (mg/g)
403020:12.8 ± 0.2
406030:13.5 ± 0.3
503030:14.1 ± 0.4
506020:13.9 ± 0.3
604525:14.5 ± 0.4

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound
  • Preparation of Plant Material:

    • Dry the roots or stems of the Kadsura species at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material in 80% ethanol (1:10 solid-to-solvent ratio) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and n-butanol.

    • This compound is expected to be enriched in the ethyl acetate fraction.

  • Purification:

    • Subject the ethyl acetate fraction to column chromatography over silica (B1680970) gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.

    • Further purify the combined fractions by preparative HPLC to obtain pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Yield
  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Ultrasonic Extraction:

    • Place the powdered plant material in an extraction vessel with the optimized solvent (e.g., 80% methanol) at the optimal solvent-to-solid ratio (e.g., 30:1 mL/g).

    • Submerge the vessel in an ultrasonic bath set to the desired temperature (e.g., 50°C) and frequency.

    • Apply sonication for the optimized duration (e.g., 45 minutes).

  • Post-Extraction Processing:

    • Filter the extract and concentrate it as described in Protocol 1.

    • Proceed with liquid-liquid partitioning and chromatographic purification as outlined in Protocol 1.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Extraction and Isolation

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_partition Fractionation cluster_purification Purification start Kadsura Species (Roots/Stems) drying Drying (40-50°C) start->drying grinding Grinding (40-60 mesh) drying->grinding extraction Solvent Extraction (e.g., 80% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, n-Butanol) concentration->partitioning column_chroma Column Chromatography (Silica Gel) partitioning->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc pure_kadsuric Pure this compound prep_hplc->pure_kadsuric

Caption: Workflow for the extraction and isolation of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Based on the known anti-inflammatory activities of triterpenoids from Kadsura coccinea, which include the inhibition of pro-inflammatory cytokines, a plausible mechanism of action for this compound involves the modulation of the NF-κB and MAPK signaling pathways.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB_activation NF-κB Activation IKK->NFkB_activation NFkB NF-κB NFkB_activation->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) AP1->Cytokines NFkB->Cytokines Kadsuric_acid This compound Kadsuric_acid->MAPK Inhibition Kadsuric_acid->IKK Inhibition

Caption: Hypothesized inhibition of inflammatory pathways by this compound.

Technical Support Center: Improving Kadsuric Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a limited amount of publicly available research specifically on the stability of Kadsuric acid. The following troubleshooting guide and frequently asked questions (FAQs) are based on the general properties of triterpenoid (B12794562) acids, a class of compounds to which this compound belongs. The recommendations provided are inferred from studies on structurally similar compounds like ursolic acid and oleanolic acid and should be adapted and validated for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues researchers may face when working with this compound in solution.

Problem Potential Cause Suggested Solution
Precipitation or cloudiness in aqueous solutions. Low aqueous solubility of this compound. Triterpenoid acids are characteristically lipophilic.1. pH Adjustment: Increase the pH of the solution to deprotonate the carboxylic acid groups, which can enhance solubility. However, be mindful that high pH can promote base-catalyzed hydrolysis if ester functionalities are present. 2. Co-solvents: Employ a water-miscible organic solvent (e.g., ethanol, DMSO, PEG300) in your formulation. Start with a small percentage and gradually increase to find the optimal concentration that maintains solubility without negatively impacting your experiment.[1] 3. Surfactants: The use of surfactants like Tween 80 can help to create stable micellar formulations.[1]
Loss of compound over time in prepared solutions. Chemical degradation. This could be due to hydrolysis, oxidation, or photodegradation.1. Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation. 2. Control Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. For working solutions, maintain a consistent and appropriate temperature.[1] 3. Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 4. pH Control: Buffer the solution to a pH where this compound is most stable. This will likely require a pH-stability study.
Inconsistent results in bioassays. Poor solubility leading to variable effective concentrations, or degradation of the active compound.1. Formulation Development: Consider advanced formulation strategies such as creating a nanosuspension or a solid dispersion to improve dissolution rate and bioavailability. 2. Fresh Preparations: Prepare working solutions fresh from a stable stock solution before each experiment. 3. Quantify Concentration: Use a validated analytical method (e.g., HPLC) to confirm the concentration of this compound in your working solutions before use.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Forced Degradation Study: Perform a forced degradation study (see experimental protocols) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in understanding the degradation pathways. 2. Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound, like other triterpenoids, is expected to have poor water solubility. For creating stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727) are commonly used.[1] For in vitro or in vivo applications, it is often necessary to prepare a formulation, for example, by first dissolving the compound in a minimal amount of DMSO and then diluting it in an aqueous vehicle containing co-solvents (like PEG300) or surfactants (like Tween 80).[1]

Q2: How should I store this compound solutions to ensure stability?

A2: For long-term storage, it is recommended to store stock solutions in a non-reactive solvent (like DMSO) at -20°C or -80°C.[1] Solutions should be protected from light by using amber vials or by wrapping the container in foil. For short-term use, solutions may be kept at 4°C, but stability should be verified.

Q3: My this compound solution has been stored for a week at 4°C. Is it still usable?

A3: The stability of this compound in solution over time is not well-documented. It is highly recommended to either prepare fresh solutions for each experiment or to validate the stability of your specific solution under your storage conditions. You can do this by running an HPLC analysis of the stored solution and comparing the peak area of this compound to that of a freshly prepared standard. A decrease of more than 5-10% may indicate significant degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the typical structure of triterpenoid acids, potential degradation pathways include:

  • Hydrolysis: If this compound contains any ester functionalities, these could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The double bonds within the triterpenoid skeleton can be susceptible to oxidation.

  • Isomerization: Changes in pH or exposure to heat or light could potentially lead to isomerization at chiral centers or of double bonds.

A forced degradation study is the most effective way to determine the specific degradation pathways for this compound.

Quantitative Data on Triterpenoid Acid Stability

The following tables summarize stability data for related triterpenoid acids. This information can serve as a proxy for what might be expected for this compound, but experimental verification is essential.

Table 1: Stability of Triterpenic Esters in Different Media (Data adapted from a study on ursolic acid esters)

MediumConditionIncubation Time% Degradation
Acidic (pH 1.2)37°C1 hour~30%
Neutral (pH 7.4)37°C1 hour< 5%
Plasma37°C1 hour< 5%
Hepatic Microsomes (15 µM)37°C1 hour> 40%
Hepatic Microsomes (150 µM)37°C1 hour< 23%

Table 2: Solubility of a Representative Triterpenoid Acid (Ursolic Acid)

Solvent/SystemSolubility
Water (25°C)1.02 x 10⁻⁴ mg/L[2]
DMSO~10 mg/mL[3]
Ethanol~0.5 mg/mL[3]
DMSO:PBS (pH 7.2) (1:2)~0.3 mg/mL[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for Triterpenoid Acids

This is a general HPLC method that can be used as a starting point for the analysis of this compound. Method validation is required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% phosphoric acid or acetic acid. A typical starting point could be an isocratic mobile phase of acetonitrile and 0.1% phosphoric acid (85:15, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: Triterpenoid acids often lack a strong chromophore, so detection is typically performed at a low wavelength, such as 210 nm.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the final solution is filtered through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to ox Oxidation (3% H2O2, RT) prep->ox Expose to therm Thermal (60°C) prep->therm Expose to photo Photolytic (ICH Q1B) prep->photo Expose to hplc Analyze by Stability- Indicating HPLC Method acid->hplc Sample at time points base->hplc Sample at time points ox->hplc Sample at time points therm->hplc Sample at time points photo->hplc Sample at time points data Identify Degradation Products & Determine Degradation Rate hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Potential Solutions instability Observed Instability (e.g., Precipitation, Degradation) solubility Poor Aqueous Solubility instability->solubility degradation Chemical Degradation instability->degradation ph_adjust pH Adjustment solubility->ph_adjust cosolvent Use of Co-solvents solubility->cosolvent formulation Advanced Formulation (e.g., Nanosuspension) solubility->formulation degradation->ph_adjust protect Protect from Light/Heat/Oxygen degradation->protect

Caption: Troubleshooting logic for this compound instability in solution.

References

Technical Support Center: Uric Acid Purification and Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and separation of uric acid.

Troubleshooting Guides

This section addresses common issues encountered during uric acid purification and separation experiments.

Problem IDIssue DescriptionPossible CausesRecommended Solutions
UA-P01 Low Yield of Uric Acid After Extraction Sample Degradation: Uric acid can degrade rapidly, especially in older samples. For instance, fresh chicken waste can contain up to 12% uric acid, which can drop to 1.5% within 24 hours and to negligible amounts after eight days.[1]- Use fresh starting material whenever possible.[1] - Process samples promptly after collection.[1] - If immediate processing is not possible, store samples appropriately (e.g., at -20°C or -70°C for serum/plasma).[2]
Suboptimal Extraction pH: The pH of the extraction solvent significantly impacts the solubility and recovery of uric acid. For precipitation of uric acid, a pH below 5.5 is generally required.[1]- Adjust the pH of the extraction solution to the optimal range for your specific protocol. For precipitation, a pH of 3.5 is often ideal.[1]
Inefficient Lysis/Homogenization: Incomplete disruption of cells or tissues will result in poor release of uric acid.- Ensure thorough homogenization of the sample. For tissues, use a suitable mechanical homogenizer. For cells, ensure complete lysis using an appropriate buffer.
UA-P02 Poor Peak Shape or Resolution in HPLC Analysis Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good chromatographic separation.[3][4]- Optimize the mobile phase composition. A common mobile phase is a phosphate (B84403) buffer with an organic modifier like acetonitrile.[4] - Adjust the pH of the mobile phase. A pH of around 7.25 has been shown to provide good separation of uric acid from other components like creatinine (B1669602) and hypoxanthine.[4]
Column Overload: Injecting too concentrated a sample can lead to broad or tailing peaks.- Dilute the sample before injection. It is often recommended to test several dilutions to ensure the readings are within the linear range of the standard curve.[5]
Contaminated Guard or Analytical Column: Accumulation of particulate matter or strongly retained compounds can degrade column performance.- Regularly flush the column with a strong solvent. - Replace the guard column or column frits if the problem persists.
UA-S01 Inconsistent Retention Times in HPLC Fluctuations in Temperature: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a consistent temperature throughout the analysis.
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter retention times.- Prepare fresh mobile phase daily. - Keep mobile phase reservoirs tightly capped to prevent evaporation.
Pump Malfunction: Inconsistent flow rates due to air bubbles or faulty check valves will lead to variable retention times.- Degas the mobile phase before use. - Purge the pump to remove any air bubbles. - Check and clean the pump's check valves if necessary.
UA-C01 Incorrect Crystal Morphology (Not Needle-Shaped) Improper Crystallization Conditions: The formation of the characteristic needle-shaped monosodium urate crystals is highly dependent on temperature and pH.[6]- Carefully control the temperature and pH during the crystallization process as specified in the protocol.[6]
Presence of Impurities: Contaminants can interfere with the crystal growth process.- Ensure all glassware is thoroughly cleaned and sterilized to avoid contamination.[6] - Use high-purity reagents and solvents.
UA-C02 Endotoxin (B1171834) Contamination in Purified Crystals Contamination from Labware or Reagents: Endotoxins can be introduced from various sources during the preparation process.[6]- Use endotoxin-free water and reagents. - Depyrogenate all glassware by baking at a high temperature. - Test the final product for endotoxin levels.[6]

Frequently Asked Questions (FAQs)

1. What is the optimal wavelength for detecting uric acid using UV-HPLC?

The optimal UV detection wavelength for uric acid is typically around 285 nm to 292 nm.[3]

2. How can I improve the solubility of uric acid during extraction?

Increasing the pH of the solution can improve the solubility of uric acid. Using a 1% solution of sodium acetate (B1210297) has also been shown to increase its solubility for HPLC analysis.[7]

3. What are some common interferences to watch out for during uric acid analysis?

In biological samples, compounds like ascorbic acid can interfere with some analytical methods.[2] Chromatographic methods like HPLC are generally more specific and can separate uric acid from these interfering substances.[4]

4. What is a suitable internal standard for uric acid quantification by HPLC?

Tyrosine has been successfully used as an internal standard for the simultaneous analysis of uric acid, hypoxanthine, and creatinine in urine.[4] For mass spectrometry-based methods, 15N-labelled uric acid is often used as an internal standard.[8]

5. How stable is uric acid in different storage conditions?

Separated serum or plasma is stable for 3 days at 20-25°C, 7 days at 4-8°C, and for six months or longer at –20°C to –70°C.[2] It is important to minimize freeze-thaw cycles.

Quantitative Data Summary

Table 1: HPLC Method Performance for Uric Acid Quantification

ParameterValueSource
Linearity Range 0.05 - 30 µg/mL[3]
Limit of Detection (LOD) 0.01 µg/mL[3]
Limit of Quantification (LOQ) 0.033 µg/mL[3]
Recovery 98.75 - 101.20%[3]
Intra-day Variability (CV) < 4.6%[4]
Inter-day Variability (CV) < 4.6%[4]

Experimental Protocols

Protocol 1: Preparation of Monosodium Urate (MSU) Crystals

This protocol describes a method for generating needle-shaped MSU crystals suitable for in vitro and in vivo studies.[6]

Materials:

  • Uric acid powder

  • Sodium hydroxide (B78521) (NaOH)

  • Ultrapure distilled water

  • Sterile lab utensils (beaker, magnetic stirrer, etc.)

Procedure:

  • Dissolving Uric Acid:

    • Add 5 g of uric acid powder to a 1 L glass beaker with a magnetic stirrer.

    • Add ultrapure distilled water.

    • Heat the solution to approximately 60°C while stirring.

  • Crystallization:

    • Slowly add 1 M NaOH to the uric acid solution. The pH will initially decrease as the uric acid dissolves. Continue to add NaOH until the pH stabilizes, indicating saturation.

    • Allow the solution to cool down slowly to room temperature. This will initiate the crystallization process.

  • Purification and Evaluation:

    • Collect the crystals by filtration.

    • Wash the crystals with ultrapure distilled water to remove any soluble impurities.

    • Dry the crystals.

    • Evaluate the purity and morphology of the crystals using techniques like microscopy and X-ray diffraction.

Protocol 2: HPLC Analysis of Uric Acid in Urine

This protocol provides a method for the simultaneous determination of uric acid, hypoxanthine, and creatinine in human urine.[4]

Chromatographic Conditions:

  • Column: C-18 column (100 mm × 4.6 mm) with a C-18 pre-column.

  • Mobile Phase: 20 mM Potassium phosphate buffer, pH 7.25.

  • Flow Rate: 0.40 mL/min.

  • Detection: UV at 235 nm.

  • Internal Standard: Tyrosine.

Sample Preparation:

  • Collect urine samples.

  • Dilute the urine appropriately with the mobile phase.

  • Filter the diluted sample through a 0.45 µm filter before injection.

Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify the peaks based on the retention times and calibration curves of the standards. Expected retention times are approximately 5.2 min for uric acid, 6.1 min for creatinine, 7.2 min for tyrosine, and 8.3 min for hypoxanthine.[4]

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_purification Purification / Separation cluster_analysis Analysis start Biological Sample (e.g., Serum, Urine) homogenize Homogenization / Lysis start->homogenize precipitate Protein Precipitation (if necessary) homogenize->precipitate extract Uric Acid Extraction (e.g., pH adjustment) precipitate->extract chromatography HPLC Separation extract->chromatography Crude Extract crystallization Crystallization extract->crystallization Crude Extract detection UV/MS Detection chromatography->detection crystallization->detection Purified Crystals quantification Quantification detection->quantification

Caption: General workflow for uric acid purification and analysis.

troubleshooting_logic cluster_hplc HPLC Issues cluster_yield Yield/Purity Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time low_yield Low Yield? start->low_yield contamination Contamination Suspected? start->contamination check_mobile_phase Check Mobile Phase peak_shape->check_mobile_phase check_column Check Column Condition peak_shape->check_column check_temp Check Temperature Control retention_time->check_temp check_flow Check Flow Rate/Pump retention_time->check_flow check_sample Check Sample Freshness low_yield->check_sample check_ph Check Extraction pH low_yield->check_ph check_reagents Use High-Purity Reagents contamination->check_reagents check_glassware Ensure Clean Glassware contamination->check_glassware

Caption: Troubleshooting logic for common uric acid purification issues.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Kadsuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of Kadsuric acid. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide practical solutions and detailed experimental protocols to enhance the solubility of this hydrophobic compound, thereby improving its bioavailability and efficacy in preclinical and clinical studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue 1: this compound precipitates when diluting a stock solution into an aqueous buffer.

  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common issue when diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous medium.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

    • Decrease Stock Concentration: Lower the concentration of your this compound stock solution in the organic solvent.

    • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.

    • Increase Co-solvent Concentration: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include a vehicle control with the same co-solvent concentration.[1]

    • Prepare a Solid Dispersion: For a more robust solution, consider preparing a solid dispersion of this compound with a hydrophilic polymer. This can enhance its dissolution rate and prevent precipitation upon dilution.[2][3][4]

Issue 2: Inconsistent results in solubility and dissolution assays.

  • Possible Cause: Inconsistent results can stem from insufficient equilibration time, temperature fluctuations, or the presence of different solid-state forms (polymorphs) of this compound.[1]

  • Troubleshooting Steps:

    • Ensure Equilibrium: Increase the incubation time in your solubility experiments to ensure that equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[1]

    • Control Temperature: Conduct your experiments in a temperature-controlled environment, such as a shaker or water bath, as solubility is highly dependent on temperature.

    • Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the crystalline form of your this compound sample. Different polymorphs can have different solubilities.

Issue 3: Low and variable oral bioavailability in animal studies.

  • Possible Cause: The low aqueous solubility of this compound is likely limiting its dissolution in the gastrointestinal tract, leading to poor absorption.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of the drug, which can improve the dissolution rate.[5][6][7]

    • Formulation with Cyclodextrins: Encapsulating this compound in cyclodextrins can significantly enhance its aqueous solubility and bioavailability.[8][9]

    • Develop a Solid Dispersion Formulation: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution rate.[2][3][4][10][11]

    • Use of Co-solvents or Surfactants: For liquid formulations, the inclusion of pharmaceutically acceptable co-solvents or surfactants can increase the solubility of this compound.[7][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing the aqueous solubility of a hydrophobic compound like this compound?

A1: The main strategies can be categorized into physical and chemical modifications:

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and dispersion in carriers (solid dispersions, eutectic mixtures).[13]

  • Chemical Modifications: These involve the use of co-solvents, pH adjustment (if the molecule has ionizable groups), complexation (e.g., with cyclodextrins), and the use of surfactants.[7][13]

Q2: How do I choose the most suitable solubility enhancement technique for this compound?

A2: The choice of method depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the intended route of administration. A decision tree, like the one provided in the visualization section, can guide your selection process. For oral delivery, solid dispersions and cyclodextrin (B1172386) complexation are often effective for BCS Class II compounds (low solubility, high permeability).[13]

Q3: Can I combine different solubility enhancement techniques?

A3: Yes, combining techniques can often lead to synergistic effects. For example, you could use a co-solvent system to prepare a solid dispersion or use micronized this compound to form a cyclodextrin complex.

Q4: What are the regulatory considerations when using excipients to enhance solubility?

A4: It is crucial to use pharmaceutically acceptable excipients that are listed in the FDA's Inactive Ingredient Database. The concentration of these excipients must also be within the generally recognized as safe (GRAS) limits for the intended route of administration.

Data Presentation

The following tables summarize typical quantitative improvements in solubility that can be achieved for a poorly water-soluble compound using various techniques. Note: This is generalized data, and specific results for this compound will need to be determined experimentally.

Table 1: Example of Solubility Enhancement with Co-solvents

Co-solvent System (in water)Typical Solubility Increase (fold)Reference
20% Ethanol10 - 50[14]
40% Polyethylene Glycol 400 (PEG 400)100 - 1000[15]
20% Propylene Glycol50 - 200[7]
10% Dimethyl Sulfoxide (DMSO)> 1000[7]

Table 2: Example of Solubility Enhancement with Cyclodextrins

Cyclodextrin TypeMolar Ratio (Drug:CD)Typical Solubility Increase (fold)Reference
β-Cyclodextrin (β-CD)1:15 - 50[8]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:150 - 5000[8]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1:1100 - 10000[8]

Table 3: Example of Dissolution Rate Enhancement with Solid Dispersions

Carrier PolymerDrug:Carrier RatioDissolution Rate Increase (vs. pure drug)Reference
Polyvinylpyrrolidone (PVP) K301:5> 10-fold[4]
Hydroxypropyl Methylcellulose (HPMC)1:3> 8-fold[16]
Polyethylene Glycol (PEG) 60001:10> 15-fold[11]
Soluplus®1:4> 20-fold[11]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Lyophilization

This method is suitable for thermolabile compounds and often results in a high yield of the inclusion complex.[17]

  • Dissolution: Dissolve an appropriate amount of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water with stirring. In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent like tertiary butyl alcohol.[18]

  • Mixing: Slowly add the this compound solution to the HP-β-CD solution while stirring.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration (Optional): If any un-complexed this compound is visible, filter the solution through a 0.45 µm filter.

  • Lyophilization: Freeze the solution at -80°C and then lyophilize (freeze-dry) for 48-72 hours until a dry powder is obtained.

  • Characterization: The resulting powder can be characterized by DSC, XRPD, and FTIR to confirm the formation of the inclusion complex. The solubility and dissolution rate of the complex should then be determined.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile drugs as it avoids the use of high temperatures.[4][10]

  • Dissolution: Weigh the desired amounts of this compound and a hydrophilic carrier (e.g., PVP K30 in a 1:5 weight ratio). Dissolve both components in a suitable common solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and ethanol, in a round-bottom flask.[4]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40°C) under vacuum until a thin film is formed on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder, and pass it through a sieve.

  • Storage: Store the resulting solid dispersion in a desiccator to prevent moisture absorption.

  • Characterization: Analyze the solid dispersion using DSC and XRPD to confirm the amorphous nature of this compound within the polymer matrix. Evaluate the improvement in solubility and dissolution rate.

Mandatory Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_evaluation Characterization & Evaluation cluster_end Outcome start Poorly Soluble this compound solubility_test Determine Intrinsic Solubility (Aqueous Buffers, pH 1.2-7.4) start->solubility_test co_solvent Co-solvent Addition solubility_test->co_solvent cyclodextrin Cyclodextrin Complexation solubility_test->cyclodextrin solid_dispersion Solid Dispersion solubility_test->solid_dispersion nanosuspension Nanosuspension solubility_test->nanosuspension characterization Physicochemical Characterization (DSC, XRPD, FTIR) co_solvent->characterization cyclodextrin->characterization solid_dispersion->characterization nanosuspension->characterization dissolution_testing In Vitro Dissolution Testing characterization->dissolution_testing in_vivo In Vivo Pharmacokinetic Studies dissolution_testing->in_vivo end Optimized Formulation with Enhanced Bioavailability in_vivo->end

Caption: Experimental workflow for enhancing the solubility of this compound.

decision_tree start Start: Low Aqueous Solubility of this compound q1 Is the compound ionizable? start->q1 a1_yes pH Adjustment q1->a1_yes Yes q2 Is the compound thermally stable? q1->q2 No q3 Is a liquid formulation desired? a1_yes->q3 a2_yes Solid Dispersion (Melting Method) q2->a2_yes Yes a2_no Solid Dispersion (Solvent Evaporation) q2->a2_no No a2_yes->q3 a2_no->q3 a3_yes Co-solvents or Surfactants q3->a3_yes Yes a3_no Cyclodextrin Complexation or Nanosuspension q3->a3_no No

Caption: Decision tree for selecting a solubility enhancement method.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k ikk IKK receptor->ikk jnk JNK receptor->jnk p38 p38 receptor->p38 akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Inflammation, Proliferation, Apoptosis) mtor->gene_expression nfkb NF-κB ikk->nfkb nfkb->gene_expression jnk->gene_expression p38->gene_expression kadsuric_acid This compound (Triterpenoid) kadsuric_acid->pi3k Inhibits kadsuric_acid->ikk Inhibits kadsuric_acid->jnk Inhibits kadsuric_acid->p38 Inhibits

References

Kadsuric acid degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with kadsuric acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on degradation pathways and prevention.

Disclaimer: this compound is a specialized triterpenoid (B12794562) found in Kadsura coccinea.[1][2][3] Specific data on its degradation pathways is limited in current scientific literature. The information provided here is based on general knowledge of triterpenoid and lignan (B3055560) chemistry, compounds that are also abundant in the Kadsura genus, as well as established principles of forced degradation studies for natural products.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a decrease in purity over a short period when stored in solution. What could be the cause?

A1: The degradation of natural products in solution can be influenced by several factors. For compounds like triterpenoids and lignans (B1203133), instability is often observed due to hydrolysis at non-neutral pH, oxidation, and photodegradation. Lignans from the related genus Schisandra, for instance, exhibit pH-dependent stability.[7] It is crucial to evaluate your solvent system and storage conditions.

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample that has been used for several experiments. What are these?

A2: The appearance of new peaks likely indicates the formation of degradation products. Triterpenoids can undergo oxidation, leading to the incorporation of oxygen atoms and loss of hydrogen atoms.[8] Photodegradation can also lead to rearrangements and the formation of various seco-triterpenoids.[9] To identify these, it is recommended to perform a forced degradation study to intentionally generate and characterize these potential impurities.

Q3: What are the optimal storage conditions for this compound to minimize degradation?

Q4: Can the presence of metal ions in my buffer affect the stability of this compound?

A4: Yes, metal ions can catalyze oxidative degradation of organic molecules. It is recommended to use high-purity solvents and reagents and consider the use of a chelating agent like EDTA in your buffers if metal-catalyzed degradation is suspected.

Q5: How can I assess the stability of my this compound stock solution?

A5: A simple way to assess stability is to periodically analyze your stock solution using a validated HPLC method. Compare the peak area of this compound and look for the appearance of new peaks over time. This will give you an indication of the degradation rate under your specific storage conditions.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Potential Cause Troubleshooting Steps
pH-Mediated Hydrolysis 1. Measure the pH of your solution. 2. If acidic or basic, adjust to a neutral pH if compatible with your experiment. 3. Consider using buffered solutions to maintain a stable pH.
Oxidation 1. Degas your solvent before preparing the solution to remove dissolved oxygen. 2. Store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid solvents that may contain peroxide impurities (e.g., older ethers).
Photodegradation 1. Protect your solution from light by using amber vials or wrapping the container in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.
Thermal Degradation 1. Store solutions at the lowest practical temperature (e.g., 4°C or -20°C). 2. Avoid repeated freeze-thaw cycles, which can degrade some molecules. Prepare smaller aliquots for single-use.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Degradation of this compound in Assay Medium 1. Prepare fresh solutions of this compound for each experiment. 2. Perform a time-course stability study of this compound in your assay medium to determine its half-life under assay conditions. 3. If degradation is rapid, consider shorter incubation times or the use of stabilizing agents if they do not interfere with the assay.
Interaction with Other Assay Components 1. Evaluate potential interactions of this compound with other components in your assay medium (e.g., proteins, reducing agents). 2. Run control experiments with this compound and individual components to identify any incompatibilities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[4][5][6][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[11]

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[11]

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method. An HPLC-MS method can be used for the identification of degradation products.

Protocol 2: HPLC Method for this compound and its Potential Degradants

While a specific validated method for this compound was not found, a general reverse-phase HPLC method is a common starting point for the analysis of triterpenoids.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common choice for separating triterpenoids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how results can be structured.

Table 1: Summary of this compound Degradation under Stress Conditions

Stress ConditionIncubation Time (hours)% this compound RemainingNumber of Degradation Products
0.1 M HCl, 60°C2485.22
0.1 M NaOH, 60°C2470.53
3% H₂O₂, RT2478.94
80°C4892.11
Photolysis4865.35

Table 2: Retention Times of this compound and Potential Degradation Products

CompoundRetention Time (min)
This compound15.2
Degradant 1 (Acid Hydrolysis)12.8
Degradant 2 (Acid Hydrolysis)13.5
Degradant 3 (Base Hydrolysis)10.1
Degradant 4 (Oxidative)16.5

Visualizations

G Kadsuric_Acid This compound Acid_Degradant1 Hydrolyzed Product A Kadsuric_Acid->Acid_Degradant1 Acidic pH Base_Degradant1 Epimerized Product Kadsuric_Acid->Base_Degradant1 Basic pH Oxidative_Degradant1 Hydroxylated Product Kadsuric_Acid->Oxidative_Degradant1 Oxidizing Agent Photo_Degradant1 Seco-triterpenoid Kadsuric_Acid->Photo_Degradant1 UV/Vis Light

Caption: Hypothetical degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock This compound Stock (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolysis (UV/Vis Light) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for a forced degradation study.

G Start Inconsistent Experimental Results Check_Purity Check Purity of this compound Stock Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK New_Stock Prepare Fresh Stock Solution Purity_OK->New_Stock No Check_Stability Assess Stability in Assay Medium Purity_OK->Check_Stability Yes New_Stock->Check_Purity Stable Stable? Check_Stability->Stable Modify_Protocol Modify Experimental Protocol (e.g., shorter incubation) Stable->Modify_Protocol No Proceed Proceed with Experiment Stable->Proceed Yes Modify_Protocol->Check_Stability

Caption: Troubleshooting logic for inconsistent experimental results.

References

addressing matrix effects in Kadsuric acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Kadsuric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1][2] For complex molecules like the triterpenoid (B12794562) this compound, endogenous lipids, salts, and proteins in biological samples are common sources of matrix effects.

Q2: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?

A2: A widely used qualitative method is the post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column.[3] A blank matrix extract is then injected onto the column. Any suppression or enhancement of the constant this compound signal as the matrix components elute indicates the presence of matrix effects at specific retention times. This allows you to see if the matrix interferences co-elute with your analyte.

Q3: What is the recommended quantitative method for evaluating the extent of matrix effects for this compound?

A3: The post-extraction spike method is the gold standard for quantifying matrix effects.[3] This involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample to the peak area of this compound in a neat solvent solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solvent)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.

Q4: What is the best strategy to compensate for matrix effects in this compound quantification?

A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound.[4] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C). It will co-elute with this compound and experience the same degree of ionization suppression or enhancement, thus providing reliable correction for any signal variability.[4] If a SIL-IS is not available, a structural analogue that elutes very close to this compound can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Issue 1: Poor recovery and significant ion suppression of this compound in plasma samples prepared by protein precipitation.

  • Problem: Simple protein precipitation with acetonitrile (B52724) or methanol (B129727) is a common and fast sample preparation technique, but it may not be sufficient to remove all interfering matrix components for a complex molecule like this compound.[5][6] Phospholipids and other endogenous components can remain in the supernatant and cause significant ion suppression.

  • Troubleshooting Workflow:

    Start Poor Recovery & Ion Suppression Step1 Evaluate Alternative Sample Preparation Start->Step1 Step2a Liquid-Liquid Extraction (LLE) Step1->Step2a Try LLE Step2b Solid-Phase Extraction (SPE) Step1->Step2b Try SPE Step3 Optimize Extraction Conditions Step2a->Step3 Step2b->Step3 Step4 Assess Matrix Effect Post-Optimization Step3->Step4 End Improved Recovery & Reduced Suppression Step4->End

    Caption: Troubleshooting workflow for poor recovery and ion suppression.

  • Solutions & Experimental Protocols:

    • Solution A: Implement Liquid-Liquid Extraction (LLE). LLE can provide a cleaner extract compared to protein precipitation by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.

      Experimental Protocol: Liquid-Liquid Extraction for this compound

      • To 100 µL of plasma, add 10 µL of internal standard solution.

      • Add 50 µL of 1 M HCl to acidify the sample.

      • Add 600 µL of ethyl acetate (B1210297) and vortex for 5 minutes.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the upper organic layer to a clean tube.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the mobile phase.

    • Solution B: Utilize Solid-Phase Extraction (SPE). SPE can offer even better cleanup by using a sorbent that retains this compound while allowing interfering components to be washed away. A mixed-mode or reverse-phase SPE cartridge would be a good starting point.

Issue 2: Inconsistent quantification and peak shape for this compound.

  • Problem: Inconsistent results can arise from variable matrix effects between different sample lots or poor chromatographic peak shape, which can be exacerbated by matrix components.

  • Troubleshooting Steps:

    • Verify Internal Standard Performance: Ensure your internal standard is co-eluting with this compound and effectively tracking its signal variability. A SIL-IS is highly recommended.

    • Optimize Chromatographic Separation: Adjust the mobile phase composition and gradient to improve the separation of this compound from the regions of significant matrix effects identified by post-column infusion.

    • Evaluate Different Chromatographic Columns: Test columns with different stationary phases (e.g., C18, phenyl-hexyl) to find one that provides better peak shape and resolution from interferences.

  • Data Presentation: Comparison of Sample Preparation Techniques for a this compound Analogue (Schizandrin)

ParameterProtein PrecipitationLiquid-Liquid Extraction
Recovery (%) 75.2 ± 6.894.7 ± 5.3
Matrix Effect (%) 78.5 ± 8.1 (Suppression)95.6 ± 4.9 (Minimal Effect)
Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 18%± 8%

Data is hypothetical but based on typical performance differences observed for complex analytes in biological matrices.

Issue 3: High background or interfering peaks at the retention time of this compound.

  • Problem: This can be due to endogenous matrix components that are isobaric to this compound or its fragments, or carryover from previous injections.

  • Troubleshooting Workflow:

    Start High Background/Interfering Peaks Step1 Optimize MS/MS Transition Start->Step1 Step2 Improve Chromatographic Resolution Step1->Step2 Step3 Implement a Diverter Valve Step2->Step3 Step4 Check for Carryover Step3->Step4 End Clean Baseline & Resolved Peak Step4->End

    Caption: Workflow for addressing high background and interfering peaks.

  • Solutions:

    • Optimize MS/MS Transitions: Select more specific precursor and product ion transitions for this compound to minimize interference from isobaric compounds.

    • Enhance Chromatographic Separation: A longer gradient or a column with higher resolving power can help separate the interfering peaks from the analyte peak.

    • Use a Diverter Valve: Program the LC system to divert the flow to waste during the elution of highly abundant, early-eluting matrix components (like salts) to prevent them from entering the mass spectrometer and causing source contamination.

    • Address Carryover: Inject blank solvent samples after high-concentration samples to ensure that there is no residual this compound in the injector or column. If carryover is observed, optimize the autosampler wash procedure.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects for this compound

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank plasma using the validated sample preparation method. Spike this compound and its SIL-IS into the final extract at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into blank plasma before extraction at the same concentrations.

  • Analyze all samples by LC-MS/MS.

  • Calculate Matrix Effect, Recovery, and Process Efficiency:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

    • Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100

Protocol 2: Hypothetical Validated LC-MS/MS Method for this compound in Rat Plasma

This protocol is based on methodologies for similar triterpenoid acids and serves as a robust starting point for method development.

  • Sample Preparation: Liquid-Liquid Extraction (as described in Troubleshooting Issue 1).

  • LC-MS/MS System:

    • LC System: UHPLC system

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 30% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative Ion ESI.

    • MRM Transitions (Hypothetical):

      • This compound: Q1: 469.3 -> Q3: 425.3

      • SIL-IS for this compound (¹³C₆): Q1: 475.3 -> Q3: 431.3

    • Key Source Parameters:

      • Capillary Voltage: -3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 450°C

This technical support guide provides a framework for understanding, diagnosing, and mitigating matrix effects in the LC-MS analysis of this compound. For specific applications, further optimization of these methods will be necessary.

References

protocol modifications for consistent Kadsuric acid experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving uric acid.

Frequently Asked Questions (FAQs)

Q1: What is uric acid and what are its primary roles in biological systems?

A1: Uric acid is the final product of purine (B94841) metabolism in humans and higher primates.[1][2] It functions as a potent antioxidant, scavenging for reactive oxygen species (ROS) such as singlet oxygen and peroxynitrite, thereby protecting cells from oxidative damage.[3][4] However, elevated levels of uric acid, a condition known as hyperuricemia, can lead to health issues like gout and kidney stones.[5][6]

Q2: What are the common factors that can influence uric acid levels in experimental settings?

A2: Several factors can cause fluctuations in uric acid concentrations, leading to inconsistent results. These include:

  • Dietary Purines: The purine content in cell culture media or animal diets can significantly impact uric acid levels as they are directly converted to uric acid.[2]

  • pH: Uric acid's solubility is pH-dependent. At a pH below 5.75, it exists predominantly in its less soluble, non-ionized form, which can lead to precipitation and inaccurate measurements.[2][7]

  • Medications and Compounds: Various drugs can alter uric acid levels by affecting its production or excretion. For example, diuretics can increase uric acid levels, while uricosuric agents increase its excretion.[2][8]

  • Cellular Stress: Conditions that induce high cell turnover or oxidative stress can lead to an increase in uric acid production.[5]

  • Age and Sex of Animals: In animal studies, the age and sex of the animals can influence baseline uric acid levels.[2]

Q3: Why am I seeing variability in my cytotoxicity assay results with uric acid?

A3: Inconsistent results in uric acid cytotoxicity assays can stem from several sources:

  • Uric Acid Concentration: High concentrations of uric acid can induce apoptosis (cell death) in certain cell types, such as renal tubular epithelial cells.[9] Ensure you are using a consistent and appropriate concentration range for your cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to uric acid. It is crucial to establish a dose-response curve for your specific cell line.

  • Assay Type: The choice of cytotoxicity assay (e.g., MTT, Neutral Red) can influence the outcome. The MTT assay, for instance, measures mitochondrial functionality, which can be affected by uric acid-induced oxidative stress.[10]

  • Incubation Time: The duration of cell exposure to uric acid can significantly impact cytotoxicity. Longer incubation times may lead to increased cell death.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of NF-κB Signaling
Possible Cause Troubleshooting Step
Variable Uric Acid Bioavailability Ensure complete solubilization of uric acid in the culture medium. Check the pH of the medium, as acidic conditions can cause uric acid to precipitate. Consider using a specific inhibitor of uric acid transporters, like benzbromarone (B1666195), to ensure consistent intracellular uptake.[11][12]
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.
Activation Method If inducing NF-κB activation (e.g., with TNF-α or IL-1), ensure the concentration and incubation time of the stimulus are consistent across experiments.
Assay Sensitivity For detecting NF-κB activation, consider using multiple methods for confirmation, such as Western blotting for IκBα phosphorylation and a luciferase reporter assay for NF-κB transcriptional activity.[12]
Issue 2: Poor Reproducibility in STAT3 Inhibition Assays
Possible Cause Troubleshooting Step
Indirect STAT3 Inhibition Uric acid's effects on STAT3 may be indirect, potentially through modulation of upstream signaling pathways or oxidative stress. To confirm direct inhibition, consider using in vitro assays with recombinant STAT3 protein, such as a fluorescence polarization assay or a DNA-binding ELISA.[13]
Cellular Context The effect of uric acid on STAT3 can be cell-type specific. Verify the constitutive activation state of STAT3 in your chosen cell line.
Phosphorylation Status Ensure you are specifically measuring the phosphorylation of the Tyr705 residue on STAT3, which is critical for its activation and dimerization.[13][14]
Inhibitor Specificity If using known STAT3 inhibitors as positive controls, be aware of their mechanism of action (e.g., binding to the SH2 domain or DNA-binding domain) to properly interpret your results.[13]
Issue 3: High Variability in Reactive Oxygen Species (ROS) Measurements
Possible Cause Troubleshooting Step
Assay Specificity Different ROS assays measure different species (e.g., superoxide, hydrogen peroxide). Choose an assay that is appropriate for the expected type of ROS production in your experimental system. Spectrophotometric assays like TBARS or d-ROMs can be used for general estimation.[15]
Uric Acid's Antioxidant Properties Uric acid itself is a potent antioxidant and can scavenge ROS.[3] This can interfere with assays that measure total antioxidant capacity or specific ROS levels. Consider using an ROS inhibitor like N-acetyl-l-cysteine (NAC) as a control to confirm that the observed effects are due to uric acid's pro-oxidant or antioxidant activity in your specific context.[9][11]
Sample Handling and Storage ROS are highly reactive and have a short half-life. Ensure consistent and rapid sample processing. For serum or plasma samples, storage at -80°C is recommended to maintain stability.[16][17]
LC/MS/MS for Specificity For highly specific and quantitative results, consider using LC/MS/MS to detect specific oxidation products of uric acid, which can provide insights into the types of ROS being generated.[16][17]

Data Summary

Table 1: Reported IC50 Values for STAT3 Inhibitors
CompoundAssay TypeCell Line/SystemIC50 (µM)
H182DNA-binding assayIn vitro0.66 ± 0.10
H172DNA-binding assayIn vitro0.98 ± 0.05
H120DNA-binding assayIn vitro1.75 ± 0.19
H105DNA-binding assayIn vitro2.07 ± 0.12
S3I-1757Fluorescence PolarizationRecombinant STAT3Not specified
A26Fluorescence PolarizationRecombinant STAT3Not specified

Data extracted from a study on novel azetidine-based STAT3 inhibitors.[18]

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay
  • Cell Seeding: Seed cells (e.g., Min6 pancreatic β-cells) in a 24-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with the desired concentration of uric acid (e.g., 5 mg/dL) for the specified duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., TNF-α). To confirm the role of uric acid transport, a co-treatment with a transporter inhibitor like benzbromarone (e.g., 50 µM) can be included.[12]

  • Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Protocol 2: In Vitro Cytotoxicity MTT Assay
  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.[10]

  • Treatment: Treat the cells with various concentrations of uric acid for a predetermined time (e.g., 24 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

Kadsuric_Acid_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Uric_Acid Uric Acid UAT Uric Acid Transporter Uric_Acid->UAT IKK IKK UAT->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active releases NFkB_DNA NF-κB binds to DNA NFkB_p65_p50_active->NFkB_DNA Gene_Transcription Pro-inflammatory Gene Transcription NFkB_DNA->Gene_Transcription

Caption: Uric Acid-Induced NF-κB Signaling Pathway.

Kadsuric_Acid_STAT3_Inhibition_Workflow Start Start Experiment Cell_Culture Culture Cancer Cells (e.g., Medulloblastoma) Start->Cell_Culture Treatment Treat with Uric Acid Cell_Culture->Treatment Positive_Control Treat with known STAT3 inhibitor (e.g., Stattic, S3I-201) Cell_Culture->Positive_Control Lysate_Prep Prepare Cell Lysates Treatment->Lysate_Prep Positive_Control->Lysate_Prep Western_Blot Western Blot for p-STAT3 (Tyr705) and total STAT3 Lysate_Prep->Western_Blot Data_Analysis Analyze Protein Expression Western_Blot->Data_Analysis Conclusion Determine Effect on STAT3 Phosphorylation Data_Analysis->Conclusion

Caption: Workflow for Assessing STAT3 Inhibition.

Kadsuric_Acid_ROS_Measurement_Logic Start ROS Measurement Needed Question_Specificity High Specificity Required? Start->Question_Specificity LC_MS Use LC/MS/MS to detect specific uric acid oxidation products Question_Specificity->LC_MS Yes Spectrophotometric Use Spectrophotometric Assay (e.g., TBARS, d-ROMs) Question_Specificity->Spectrophotometric No Control_Question Need to differentiate from uric acid's antioxidant effect? LC_MS->Control_Question Spectrophotometric->Control_Question NAC_Control Include N-acetyl-l-cysteine (NAC) as a control Control_Question->NAC_Control Yes Proceed Proceed with Assay Control_Question->Proceed No NAC_Control->Proceed End Analyze and Interpret Results Proceed->End

References

Validation & Comparative

Validating the Anti-Inflammatory Activity of Kaurenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Kaurenoic acid (KA), a naturally occurring diterpenoid, with other alternatives, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.

Comparative Anti-Inflammatory Activity

Kaurenoic acid has demonstrated significant anti-inflammatory effects in various preclinical models. Its activity is comparable to or, in some instances, surpasses that of established non-steroidal anti-inflammatory drugs (NSAIDs).

In Vivo Anti-Inflammatory Effects

The anti-inflammatory potential of Kaurenoic acid has been evaluated in rodent models of acute and chronic inflammation.

Table 1: Comparison of Kaurenoic Acid and Indomethacin in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Time after CarrageenanPaw Edema Inhibition (%)Reference
Kaurenoic Acid1005 hours34.4[1]
Indomethacin103 hours~50[2][3]

Note: Direct comparative studies with identical time points and dosages are limited. The data is compiled from different studies for illustrative purposes.

In Vitro Anti-Inflammatory Effects

Kaurenoic acid has been shown to inhibit the production of key inflammatory mediators in cell-based assays.

Table 2: Inhibitory Effects of Kaurenoic Acid on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

MediatorKaurenoic Acid IC₅₀ (µM)Reference
Nitric Oxide (NO)51.73 (±2.42)[1]
Prostaglandin (B15479496) E₂ (PGE₂)106.09 (±0.27)[1]

Table 3: Effect of Kaurenoic Acid on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

CytokineKaurenoic Acid Concentration (µM)Inhibition (%)Reference
TNF-αNot specifiedNot specified[4]
IL-1βNot specifiedNot specified[4]
IL-6Not specifiedNot specified[5]

Mechanism of Action: Signaling Pathways

The anti-inflammatory activity of Kaurenoic acid is primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, most notably the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

Kaurenoic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[1][6] By inhibiting the phosphorylation and degradation of IκBα, Kaurenoic acid prevents the translocation of NF-κB into the nucleus, thereby downregulating the inflammatory cascade.[7]

NF_kB_Inhibition_by_Kaurenoic_Acid cluster_stimulus Inflammatory Stimuli (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p DNA DNA NFkB->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Induces Transcription KA Kaurenoic Acid KA->IKK Inhibits

Inhibition of the NF-κB signaling pathway by Kaurenoic acid.
Dual Inhibition of COX-2 and 5-LOX

While the inhibitory effect of Kaurenoic acid on COX-2 is well-documented and contributes to the reduced production of prostaglandins, its impact on the 5-lipoxygenase (5-LOX) pathway, which is responsible for leukotriene synthesis, is not as clearly defined in the available literature.[1] Further investigation is required to conclusively determine if Kaurenoic acid acts as a dual inhibitor of both COX and 5-LOX pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Carrageenan_Paw_Edema_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals 1. Acclimatize Male Wistar Rats (180-200g) for 1 week Grouping 2. Divide into groups (n=6): - Vehicle Control - Kaurenoic Acid - Indomethacin (Positive Control) Animals->Grouping Dosing 3. Administer compounds orally (Kaurenoic Acid or Indomethacin) or vehicle Grouping->Dosing Induction 4. Inject 0.1 mL of 1% Carrageenan subplantarly into the right hind paw 1 hour post-dosing Dosing->Induction Measurement 5. Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection Induction->Measurement Calculation 6. Calculate the percentage inhibition of paw edema for each group compared to the vehicle control Measurement->Calculation

Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol Details:

  • Animals: Male Wistar rats (180-200 g) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups. The test compound (Kaurenoic Acid) and the standard drug (Indomethacin) are administered orally, typically 1 hour before the induction of inflammation. A control group receives the vehicle.[8][9]

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.[9][10]

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., hourly for 5 hours) after carrageenan injection.[8]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

LPS-Stimulated Macrophage Assay

This in vitro model is used to assess the effect of compounds on the production of inflammatory mediators by macrophages.

LPS_Macrophage_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis_vitro Analysis Seeding 1. Seed RAW 264.7 macrophage cells in 96-well plates Incubation1 2. Incubate for 24 hours to allow adherence Seeding->Incubation1 Pretreatment 3. Pre-treat cells with various concentrations of Kaurenoic Acid or vehicle for 1 hour Incubation1->Pretreatment Stimulation 4. Stimulate cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours Pretreatment->Stimulation Supernatant 5. Collect the cell culture supernatant Stimulation->Supernatant Mediator_Analysis 6. Measure the concentration of NO (Griess assay) and PGE₂ (ELISA) Supernatant->Mediator_Analysis IC50_Calc 7. Calculate the IC₅₀ values for the inhibition of each mediator Mediator_Analysis->IC50_Calc

Workflow for LPS-Stimulated Macrophage Assay.

Protocol Details:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.[11]

  • Treatment: Cells are pre-treated with different concentrations of Kaurenoic acid for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.[11]

  • Sample Collection and Analysis: After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of nitric oxide (NO) is determined using the Griess reagent, and the concentration of prostaglandin E₂ (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of Kaurenoic acid in inhibiting the production of these inflammatory mediators.[1]

Conclusion

The available experimental data strongly suggest that Kaurenoic acid possesses significant anti-inflammatory properties. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway and COX-2, makes it a promising candidate for further investigation as a novel anti-inflammatory agent. However, to fully validate its therapeutic potential, further studies are warranted. These should include direct, well-controlled comparative studies with standard NSAIDs like indomethacin, a thorough investigation of its effects on the 5-LOX pathway to determine its dual inhibitory potential, and comprehensive toxicological evaluations.

References

Kadsuric Acid's Potential: An In Vitro Comparison with Standard Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel anti-inflammatory therapeutics, natural compounds are a promising frontier. One such compound, Kadsuric acid, has garnered interest for its potential anti-inflammatory properties. This guide provides an in vitro comparison of this compound against established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. The following data and protocols are intended for researchers, scientists, and professionals in drug development to objectively evaluate the performance of this compound.

Note on this compound Data: Direct in vitro anti-inflammatory data for a compound specifically named "this compound" is limited in the current scientific literature. However, data for a structurally related diterpenoid, Kaurenoic acid , which exhibits significant anti-inflammatory activity, is available. This comparison will utilize data for Kaurenoic acid as a proxy, with the assumption of potential structural and functional similarities.

Quantitative Comparison of Anti-Inflammatory Activity

The in vitro efficacy of this compound (represented by Kaurenoic acid), Indomethacin, and Dexamethasone was evaluated across several key inflammatory markers. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate greater potency.

In Vitro AssayThis compound (Kaurenoic Acid)IndomethacinDexamethasone
COX-2 Enzyme Inhibition Not Reported1.06 ± 0.31 µM[1]Not applicable
Nitric Oxide (NO) Production Inhibition Not Reported56.8 µM[2]>650 µM[3]
Tumor Necrosis Factor-α (TNF-α) Release Inhibition Not Reported143.7 µM[2]Not Reported
Prostaglandin E2 (PGE2) Release Inhibition Not Reported2.8 µM[2]Not Reported
NF-κB Activation Inhibition Potent InhibitionNot a primary mechanismPotent Inhibition

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and standard drugs are mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagrams below illustrate the general mechanisms of action.

Inflammatory Signaling Pathway cluster_drugs Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->Genes induces COX2_output COX-2 Kadsuric_acid This compound (Kaurenoic Acid) Kadsuric_acid->NFkB inhibits translocation Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits activity Indomethacin Indomethacin Indomethacin->COX2_output inhibits enzyme activity PGE2 PGE2 COX2_output->PGE2 produces

Caption: General overview of the NF-κB signaling pathway and points of intervention for anti-inflammatory drugs.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to allow for replication and further investigation.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard method to induce an inflammatory response in vitro and assess the efficacy of anti-inflammatory compounds.

LPS_Induction_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed RAW 264.7 cells (e.g., 1 x 10^5 cells/well in 96-well plate) start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h pretreat Pre-treat with this compound or standard drug for 1-2 hours incubate_24h->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate_again Incubate for 24 hours stimulate->incubate_again collect_supernatant Collect cell culture supernatant incubate_again->collect_supernatant cell_lysis Cell Lysis incubate_again->cell_lysis griess_assay Nitric Oxide (NO) quantification (Griess Assay) collect_supernatant->griess_assay elisa Cytokine quantification (ELISA) (e.g., TNF-α, PGE2) collect_supernatant->elisa western_blot Protein expression analysis (Western Blot for COX-2, iNOS, p-NF-κB) cell_lysis->western_blot

References

No Direct Structure-Activity Relationship (SAR) Studies Found for Kadsuric Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive literature search, no dedicated structure-activity relationship (SAR) studies detailing the synthesis and biological evaluation of Kadsuric acid analogs were identified. Research to date has primarily focused on the isolation and characterization of this compound and other natural products from the genus Kadsura, rather than the systematic exploration of synthetic or semi-synthetic analogs.

This compound is a known triterpenoid (B12794562) isolated from the plant Kadsura coccinea. This plant and the broader Kadsura genus are recognized as rich sources of structurally diverse bioactive compounds, including lignans (B1203133) and other triterpenoids. While these compounds have attracted scientific interest for their potential therapeutic applications, the specific investigation into how structural modifications of this compound impact its biological activity appears to be an unexplored area of research.

Biological Activities of Compounds from the Kadsura Genus

The Kadsura genus is a notable source of compounds with a wide range of pharmacological effects. The primary classes of bioactive molecules identified in these plants are lignans and triterpenoids. Various studies have reported significant biological activities for extracts and isolated compounds from Kadsura species, including:

  • Anti-tumor activity: Several compounds isolated from Kadsura coccinea have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-HIV activity: Lignans and triterpenoids from this genus have been investigated for their potential to inhibit the human immunodeficiency virus (HIV).

  • Anti-inflammatory effects: Certain extracts and their constituents have shown promise in modulating inflammatory pathways.

  • Nitric oxide (NO) production inhibitory effects: Some compounds can inhibit the production of nitric oxide, a key molecule in inflammation and other physiological processes.

  • Hepatoprotective effects: There is evidence to suggest that some compounds may protect the liver from damage.

This compound: A Bioactive Triterpenoid

This compound itself is recognized as one of the bioactive triterpenoids contributing to the pharmacological profile of Kadsura coccinea. Research has highlighted its presence among a multitude of other potentially active compounds within the plant. However, the available scientific literature does not extend to the synthesis of a series of this compound analogs and the subsequent evaluation of their structure-activity relationships.

Future Research Directions

The diverse biological activities of natural products from the Kadsura genus, including this compound, suggest that this chemical scaffold may be a promising starting point for drug discovery and development. The lack of SAR studies on this compound analogs represents a research gap. Future investigations could involve:

  • Semi-synthesis or total synthesis of this compound analogs with modifications at key functional groups.

  • Biological screening of these analogs in relevant assays (e.g., anti-cancer, anti-viral, anti-inflammatory) to identify pharmacophores and key structural features for activity.

  • Quantitative structure-activity relationship (QSAR) studies to correlate the chemical structures of the analogs with their biological activities.

Such studies would be invaluable in elucidating the therapeutic potential of this natural product scaffold and guiding the design of novel, more potent, and selective therapeutic agents.

Experimental Workflow for Natural Product-Based SAR Studies

A general workflow for conducting SAR studies on a natural product like this compound would typically involve the following steps. This diagram illustrates a logical progression from the natural source to the identification of optimized lead compounds.

G cluster_0 Isolation & Characterization cluster_1 Analog Synthesis cluster_2 Biological Evaluation cluster_3 SAR Analysis & Optimization A Plant Material (Kadsura coccinea) B Extraction & Fractionation A->B C Isolation of this compound B->C D Structure Elucidation (NMR, MS) C->D E Identification of Modification Sites D->E F Semi-synthesis or Total Synthesis E->F G Library of Kadsuric Acid Analogs F->G H Primary Screening (e.g., Cytotoxicity Assay) G->H I Secondary/Mechanism-based Assays H->I J Determination of Potency (IC50/EC50) I->J K Data Analysis & SAR Correlation J->K L Identification of Pharmacophore K->L M Lead Optimization L->M M->F Iterative Design N Optimized Lead Compound M->N

Figure 1. A generalized workflow for the development of SAR from a natural product lead.

A Comparative Guide to the Cytotoxicity of Bioactive Compounds from Kadsura Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative cytotoxicity data for Kadsuric acid is limited in publicly available literature, this guide provides a comprehensive overview of the cytotoxic properties of various bioactive compounds isolated from plants of the Kadsura genus, the source of this compound. This information is crucial for researchers investigating potential anticancer agents from natural sources. The data presented here is based on in vitro studies on different human cancer cell lines.

Data Presentation: Cytotoxicity of Kadsura Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several lignans (B1203133) and triterpenoids isolated from Kadsura species against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound NameCompound TypeCancer Cell LineIC50 ValueSource Plant Species
Kadlongilactone A TriterpenoidBel-7402, K562, HT-29, A549< 0.1 µM - 1.0 µMKadsura longipedunculata
K5621.40 µg/mLKadsura longipedunculata
Kadlongilactone B TriterpenoidBel-7402, K562, HT-29, A549< 0.1 µM - 1.0 µMKadsura longipedunculata
K5621.71 µg/mLKadsura longipedunculata
Kadsulignan H LignanP-388 (leukemia)40 µg/mLKadsura longipedunculata
Kadsulignan I LignanP-388 (leukemia)10 µg/mLKadsura longipedunculata
Kadsulignan J LignanP-388 (leukemia)10 µg/mLKadsura longipedunculata
Kadusurain A LignanHCT116, A549, HL-60, HepG21.05 - 11.31 µg/mLKadsura coccinea
Heilaohulignan C LignanHepG-29.92 µmol/LKadsura coccinea
Seco-coccinic acid F TriterpenoidHL-60 (leukemia)16.6 µmol/L (GI50)Kadsura coccinea
Seco-coccinic acid G TriterpenoidHL-60 (leukemia)15.2 µmol/L (GI50)Kadsura coccinea
Seco-coccinic acid K TriterpenoidHL-60 (leukemia)28.4 µmol/L (GI50)Kadsura coccinea
Heteroclitalactone D TriterpenoidHL-60 (leukemia)6.76 µMKadsura heteroclita

Experimental Protocols

The cytotoxic activities of the compounds listed above are typically determined using cell viability assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Kadsura lignans or triterpenoids) dissolved in a suitable solvent (like DMSO) and diluted in the cell culture medium. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions as in step 1.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat cells with various concentrations of Kadsura compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability read->calculate determine Determine IC50 values calculate->determine

Caption: Workflow for determining the cytotoxicity of Kadsura compounds using the MTT assay.

Signaling Pathways Modulated by Cytotoxic Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans, a major class of cytotoxic compounds found in Kadsura species, exert their anticancer effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1][2][3]

G cluster_0 Signaling Pathways cluster_1 Cellular Processes compound Dibenzocyclooctadiene Lignans (from Kadsura species) pi3k PI3K/Akt Pathway compound->pi3k Inhibits mapk MAPK Pathway compound->mapk Modulates nfkb NF-κB Pathway compound->nfkb Inhibits apoptosis Apoptosis compound->apoptosis Induces cell_cycle Cell Cycle Arrest compound->cell_cycle Induces pi3k->apoptosis Inhibits proliferation Inhibition of Proliferation pi3k->proliferation Promotes mapk->proliferation Promotes nfkb->proliferation Promotes

Caption: Signaling pathways affected by cytotoxic lignans from Kadsura species.

References

Specificity of Uric Acid's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological targets of uric acid, focusing on the specificity of these interactions. Uric acid, the final product of purine (B94841) metabolism in humans, is a molecule with a dual role, acting as both a potent antioxidant and a key player in inflammatory diseases such as gout. Understanding the specificity of its interactions with various biological molecules is crucial for the development of targeted therapeutics for hyperuricemia and related conditions. This document presents quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive assessment.

Executive Summary

Uric acid's biological effects are primarily mediated through its interactions with three key targets: xanthine (B1682287) oxidase, the urate transporter 1 (URAT1), and the NLRP3 inflammasome. While it acts as a product inhibitor of xanthine oxidase, its most significant roles in pathophysiology are related to its transport by URAT1 and its ability to trigger inflammation via the NLRP3 inflammasome. The specificity of these interactions can be compared with various pharmacological agents that target these same molecules. This guide provides a side-by-side comparison of binding affinities and functional effects to highlight the relative specificity of uric acid and other relevant compounds.

Comparative Analysis of Biological Target Interactions

The following tables summarize the quantitative data on the interactions of uric acid and its comparative compounds with key biological targets.

Table 1: Interaction with Xanthine Oxidase

CompoundInteraction TypeKi (µM)IC50 (µM)Citation(s)
Uric Acid Uncompetitive Inhibitor70 (apparent)-[1]
Allopurinol (B61711)Competitive Inhibitor-0.11-0.13[2]
FebuxostatNon-competitive Inhibitor-0.002-0.004[3]
LimoneneMixed Inhibitor-37.69 (hypoxanthine as substrate), 48.04 (xanthine as substrate)[2]
α-Lipoic AcidInhibitor-2.9 µg/mL[4]

Table 2: Interaction with Urate Transporter 1 (URAT1)

CompoundInteraction TypeIC50 (µM)NotesCitation(s)
Uric Acid Substrate-High-affinity interaction is dependent on serine-35 and phenylalanine-365 in human URAT1.[5]
LesinuradInhibitor3.36 (human), 74.84 (rat)High affinity requires phenylalanine 365 in human URAT1.[6]
Benzbromarone (B1666195)Inhibitor-Potent inhibitor; affinity is dependent on key residues in human URAT1.[5]
ProbenecidInhibitor-Potent inhibitor; affinity is dependent on key residues in human URAT1.[5]
SulfinpyrazoneInhibitor-Potent inhibitor; affinity is dependent on key residues in human URAT1.[5]

Table 3: Activation of the NLRP3 Inflammasome

ActivatorConditionEffective ConcentrationNotesCitation(s)
Uric Acid (soluble) In vitro (macrophages)Not specifiedInduces IL-1β release, mitochondrial ROS production, and ASC speck formation.[7][8]
Monosodium Urate (MSU) Crystals In vitro (monocytes)Not specifiedPotent activator of the NLRP3 inflammasome, leading to IL-1β and IL-18 production.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for assessing xanthine oxidase inhibition.

purine_metabolism cluster_inhibition Inhibition Purines Dietary and Endogenous Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Allantoin Allantoin Uric_Acid->Allantoin Uricase (absent in humans) Allopurinol Allopurinol Xanthine_Oxidase_Target Xanthine Oxidase Allopurinol->Xanthine_Oxidase_Target Competitive Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase_Target Non-competitive

Caption: Purine metabolism to uric acid and points of pharmacological inhibition.

nlrp3_activation MSU Monosodium Urate (MSU) Crystals Phagocytosis Phagocytosis by Macrophage MSU->Phagocytosis Lysosomal_Damage Lysosomal Damage Phagocytosis->Lysosomal_Damage NLRP3_Activation NLRP3 Inflammasome Activation Lysosomal_Damage->NLRP3_Activation ASC_Speck ASC Speck Formation NLRP3_Activation->ASC_Speck Caspase1_Activation Caspase-1 Activation ASC_Speck->Caspase1_Activation IL1b IL-1β (Inflammation) Caspase1_Activation->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1_Activation

Caption: MSU crystal-mediated activation of the NLRP3 inflammasome.

xo_inhibition_workflow start Start prepare_reagents Prepare Reagents: Xanthine Oxidase, Substrate (Xanthine), Test Compound, Buffer start->prepare_reagents assay_setup Set up Reaction Mixture in a 96-well plate prepare_reagents->assay_setup incubation Incubate at controlled temperature assay_setup->incubation measurement Measure Uric Acid production (Absorbance at 295 nm) over time incubation->measurement data_analysis Calculate initial velocities and percentage inhibition measurement->data_analysis ic50_determination Determine IC50 value from dose-response curve data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for a xanthine oxidase inhibition assay.

Detailed Experimental Protocols

Xanthine Oxidase (XO) Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of a compound on xanthine oxidase activity.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare stock solutions of xanthine, test compound, and allopurinol in the appropriate buffer or solvent.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Varying concentrations of the test compound or control.

    • Xanthine oxidase solution.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the xanthine solution to each well.

  • Immediately start monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Readings should be taken at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

URAT1-Mediated Uric Acid Transport Assay

This protocol describes a cell-based assay to measure the inhibition of uric acid uptake via the URAT1 transporter.

Materials:

  • HEK-293 cells (or another suitable cell line) transiently or stably expressing human URAT1 (hURAT1).

  • [¹⁴C]-Uric acid (radiolabeled substrate)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound

  • Known URAT1 inhibitor (e.g., benzbromarone or lesinurad) as a positive control.

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Seed the hURAT1-expressing cells in a multi-well plate and grow to confluence.

  • On the day of the assay, wash the cells with transport buffer.

  • Pre-incubate the cells with the test compound or control at various concentrations in transport buffer for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding the transport buffer containing [¹⁴C]-uric acid (at a known concentration) and the test compound.

  • Allow the uptake to proceed for a defined period (e.g., 1-5 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Lyse the cells with the lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of [¹⁴C]-uric acid taken up by the cells.

  • Calculate the percentage of inhibition of uric acid uptake for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

NLRP3 Inflammasome Activation Assay

This protocol outlines a method to assess the activation of the NLRP3 inflammasome in macrophages by measuring IL-1β secretion.

Materials:

  • Primary bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., THP-1).

  • LPS (lipopolysaccharide) for priming.

  • Soluble uric acid or MSU crystals.

  • Cell culture medium (e.g., RPMI-1640).

  • ELISA kit for human or mouse IL-1β.

  • Optional: Reagents for Western blotting to detect cleaved caspase-1.

Procedure:

  • Culture the macrophages in a multi-well plate. For THP-1 cells, differentiate them into a macrophage-like state using PMA.

  • Prime the cells with LPS (e.g., 1 µg/mL) for a few hours (e.g., 3-4 hours) to upregulate the expression of pro-IL-1β and NLRP3.

  • Wash the cells to remove the LPS.

  • Stimulate the primed cells with different concentrations of soluble uric acid or MSU crystals for a specified duration (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • (Optional) Lyse the cells and perform Western blotting on the cell lysates and supernatants to detect the cleaved (active) form of caspase-1 (p20 subunit in the supernatant) and pro-caspase-1 in the lysate.

  • Analyze the dose-dependent increase in IL-1β secretion to assess the extent of NLRP3 inflammasome activation.

Conclusion

This comparative guide provides a detailed overview of the specificity of uric acid's interactions with its primary biological targets. The quantitative data presented in the tables, along with the visual representations of the relevant pathways and detailed experimental protocols, offer a valuable resource for researchers in the field. A thorough understanding of these interactions is paramount for the rational design of novel and more specific therapeutic agents for the management of hyperuricemia and associated inflammatory conditions. The provided methodologies can serve as a foundation for further investigations into the nuanced roles of uric acid in health and disease.

References

Evaluating the Therapeutic Index of Uric Acid-Lowering Agents in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a condition characterized by elevated uric acid levels in the blood, is a significant risk factor for gout and is increasingly associated with cardiovascular and kidney diseases. The development of therapeutic agents to manage hyperuricemia is a critical area of research. A key parameter in the preclinical evaluation of these agents is the therapeutic index (TI), which provides a measure of a drug's safety by comparing its effective dose to its toxic dose.

This guide provides a comparative evaluation of the therapeutic index of three prominent uric acid-lowering agents—allopurinol (B61711), febuxostat (B1672324), and probenecid (B1678239)—in animal models. While the initial focus of this investigation was "Kadsuric acid," a comprehensive literature search revealed no available data on its therapeutic index in animal models. This compound is a known natural compound isolated from Kadsura coccinea.[1] However, research on this plant and its constituents has primarily focused on identifying various compounds and exploring their biological activities, such as anti-tumor and anti-inflammatory effects, without reporting the specific data required to determine a therapeutic index.[1]

Given the consistent appearance of "uric acid" in initial broad searches, this guide has been pivoted to address a topic of significant interest and data availability: the therapeutic evaluation of established uric acid-lowering drugs.

Comparative Analysis of Therapeutic Indices

The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI indicates a wider margin of safety. The following table summarizes the available quantitative data for allopurinol and febuxostat in rodent models.

CompoundAnimal ModelOral LD50Oral ED50Therapeutic Index (LD50/ED50)
Allopurinol Mouse78 mg/kg[2]~10 mg/kg[3]~7.8
Rat>9 mg/kg[4]5 mg/kg[5]>1.8
Febuxostat Mouse300 mg/kg[1]5 mg/kg[6]60
Rat980 mg/kg[1]5-6 mg/kg[7][8]~163-196
Probenecid RatNot FoundNot FoundNot Calculable
MouseNot FoundNot FoundNot Calculable

Note: The therapeutic indices are estimated based on available data from different studies and should be interpreted with caution. Direct comparative studies in the same animal model and experimental conditions would provide more precise comparisons. For probenecid, specific oral LD50 and ED50 values in hyperuricemic rodent models were not available in the searched literature, precluding the calculation of its therapeutic index.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these agents are achieved through distinct mechanisms of action that modulate uric acid levels.

Allopurinol and Febuxostat: Xanthine (B1682287) Oxidase Inhibition

Allopurinol and its active metabolite, oxypurinol, are structural analogs of purines that competitively inhibit xanthine oxidase.[4][9][10] Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[11][12][13] Both drugs block the final two steps of purine (B94841) metabolism, preventing the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[4][11] This leads to a decrease in the production of uric acid.

purine_metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase Allopurinol Allopurinol Allopurinol->Xanthine_Oxidase inhibits Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase inhibits

Purine Metabolism Inhibition Pathway

Probenecid: Uricosuric Action

Probenecid is a uricosuric agent that increases the excretion of uric acid by the kidneys. It primarily acts on the renal tubules, where it inhibits the function of organic anion transporters (OATs), such as OAT1, and urate transporter 1 (URAT1).[14][15] By blocking URAT1, probenecid reduces the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting its elimination in the urine.[14]

uricosuric_action cluster_renal_tubule Renal Tubule Cell URAT1 URAT1 Uric_Acid_Blood Uric Acid (Blood) URAT1->Uric_Acid_Blood OAT1 OAT1 Uric_Acid_Lumen Uric Acid (Tubular Lumen) Uric_Acid_Lumen->URAT1 Reabsorption Probenecid Probenecid Probenecid->URAT1 inhibits Probenecid->OAT1 inhibits

Mechanism of Probenecid's Uricosuric Action

Experimental Protocols

The determination of the therapeutic index requires the establishment of a hyperuricemic animal model to assess both efficacy (ED50) and toxicity (LD50).

Hyperuricemia Induction in Rodent Models

A commonly used method to induce hyperuricemia in rats and mice involves the administration of a uricase inhibitor, such as potassium oxonate, often in combination with a purine precursor like hypoxanthine or a high-purine diet.[3][6][16] Since most mammals, unlike humans, possess the enzyme uricase which breaks down uric acid, inhibiting this enzyme is crucial for elevating serum uric acid levels.[8]

Workflow for Therapeutic Index Determination

The following diagram illustrates a typical experimental workflow for evaluating the therapeutic index of a uric acid-lowering agent.

therapeutic_index_workflow cluster_setup Experimental Setup cluster_induction Hyperuricemia Induction cluster_ed50 ED50 Determination (Efficacy) cluster_ld50 LD50 Determination (Toxicity) cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Induction Induce Hyperuricemia (e.g., Potassium Oxonate + Hypoxanthine) Acclimatization->Induction Baseline_Measurement Baseline Serum Uric Acid Measurement Induction->Baseline_Measurement ED50_Grouping Group Animals and Administer Varying Doses of Test Compound Baseline_Measurement->ED50_Grouping LD50_Grouping Group Animals and Administer Escalating Doses of Test Compound Baseline_Measurement->LD50_Grouping ED50_Measurement Measure Serum Uric Acid Levels at Specific Time Points ED50_Grouping->ED50_Measurement ED50_Calculation Calculate ED50 (Dose for 50% Reduction in Uric Acid) ED50_Measurement->ED50_Calculation TI_Calculation Calculate Therapeutic Index (LD50 / ED50) ED50_Calculation->TI_Calculation LD50_Observation Observe for Morbidity and Mortality over a Set Period (e.g., 14 days) LD50_Grouping->LD50_Observation LD50_Calculation Calculate LD50 (Dose Causing 50% Mortality) LD50_Observation->LD50_Calculation LD50_Calculation->TI_Calculation

Experimental Workflow for TI Determination

Detailed Methodologies

  • Animal Models: Male Sprague-Dawley or Wistar rats, or Kunming mice are commonly used.[16] Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • Induction of Hyperuricemia:

    • Potassium Oxonate and Hypoxanthine Model: Animals receive an intraperitoneal injection of potassium oxonate (e.g., 300 mg/kg) and an oral gavage of hypoxanthine (e.g., 300 mg/kg) daily for a specified period (e.g., 7 days).[6]

    • Potassium Oxonate and Adenine (B156593) Model: A combination of oral adenine and potassium oxonate can also be used to establish a model of hyperuricemic nephropathy.[10]

  • ED50 Determination:

    • Hyperuricemic animals are divided into groups and administered various doses of the test compound (e.g., allopurinol, febuxostat) or vehicle control orally.

    • Blood samples are collected at predetermined time points after drug administration.

    • Serum uric acid levels are measured using a commercial assay kit.

    • The ED50 is calculated as the dose that produces a 50% reduction in serum uric acid levels compared to the hyperuricemic control group.

  • LD50 Determination:

    • Healthy animals are divided into groups and administered single escalating doses of the test compound orally.

    • Animals are observed for signs of toxicity and mortality over a period of 14 days.

    • The LD50 is determined using statistical methods, such as the probit analysis, as the dose that results in 50% mortality.

Conclusion

This comparative guide highlights the therapeutic indices of allopurinol and febuxostat in animal models, providing valuable data for researchers in the field of hyperuricemia. Based on the available data, febuxostat appears to have a wider therapeutic window in rodent models compared to allopurinol. The lack of specific therapeutic index data for probenecid in hyperuricemic animal models underscores the need for further research to enable a direct comparison. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting preclinical studies aimed at evaluating novel uric acid-lowering therapies.

References

Safety Operating Guide

Proper Disposal of Kadsuric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Kadsuric acid. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach prioritizing safety and environmental protection is mandatory.

Researchers, scientists, and drug development professionals must handle this compound with care, adhering to established laboratory safety protocols. The following guidelines are based on general best practices for the disposal of carboxylic acids in a laboratory setting, in the absence of compound-specific data.

Summary of Known Chemical Data

PropertyValueSource
Molecular Formula C₃₀H₄₆O₄PubChem[1]
Molecular Weight 470.7 g/mol PubChem[1]
IUPAC Name (Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acidPubChem[1]
CAS Number 62393-88-8PubChem[1]

Standard Operating Procedure for Disposal

Due to the lack of specific toxicity and environmental hazard data for this compound, it is recommended to treat it as hazardous waste. However, if a risk assessment based on the quantity and concentration of the waste deems it appropriate, the following general procedure for the neutralization of a carboxylic acid may be followed.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (plastic or vinyl are recommended).[2]

  • Conduct all disposal procedures in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[2][3]

  • Have an acid spill kit readily available.

2. Dilution (Use Caution):

  • Never add water directly to a concentrated acid. This can cause a rapid increase in temperature and splashing.[2]

  • If dealing with a concentrated form of this compound, it should first be diluted. To do this, slowly add the acid to a large volume of cold water, while stirring gently.[2]

3. Neutralization:

  • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a solution of sodium carbonate, to the diluted this compound solution with constant stirring.[3][4][5]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base in small increments until the pH of the solution is neutral (between 5.5 and 9.5).[3] Be aware that this reaction will produce carbon dioxide gas.

4. Final Disposal:

  • Once the solution is neutralized, it can typically be poured down the drain with a large volume of running water (at least 20 parts water to 1 part neutralized solution).[2][3]

  • Crucially, this step is contingent on local regulations. Always check with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local wastewater disposal regulations.[2]

  • If the this compound was dissolved in a solvent or contains heavy metals or other toxic substances, it must be disposed of as hazardous waste through your institution's designated waste collection program.[2]

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste check_sds Is a specific Safety Data Sheet (SDS) available? start->check_sds follow_sds Follow disposal instructions on SDS check_sds->follow_sds Yes risk_assessment Conduct Risk Assessment (Quantity, Concentration, Contaminants) check_sds->risk_assessment No treat_hazardous Treat as Hazardous Waste ehs_pickup Arrange for EHS Hazardous Waste Pickup treat_hazardous->ehs_pickup risk_assessment->treat_hazardous High Risk check_local_regs Check Local Regulations for Neutralization & Drain Disposal risk_assessment->check_local_regs Low Risk check_local_regs->treat_hazardous Not Permitted neutralize Neutralize with weak base to pH 5.5-9.5 check_local_regs->neutralize Permitted drain_disposal Dispose down drain with copious amounts of water neutralize->drain_disposal

Caption: Decision-making workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and is not a substitute for professional safety training and a thorough understanding of your institution's specific policies and local regulations. Always consult with your EHS department for guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.